Methyl 3-iodothiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-iodothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZCJDXKDUWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374955 | |
| Record name | methyl 3-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-77-9 | |
| Record name | methyl 3-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-iodothiophene-2-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various synthetic applications, particularly in the fields of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related areas.
Core Physical and Chemical Properties
This compound is a substituted thiophene derivative with the chemical formula C₆H₅IO₂S.[1][2] Its molecular structure consists of a thiophene ring iodinated at the 3-position and a methyl carboxylate group at the 2-position.
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅IO₂S | [1][2] |
| Molecular Weight | 268.08 g/mol | [3] |
| CAS Number | 62353-77-9 | [4] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Melting Point | Data not available in searched sources | - |
| Boiling Point | Data not available in searched sources | - |
| Density | Data not available in searched sources | - |
| Solubility | Data not available in searched sources | - |
Note: Experimental data for appearance, melting point, boiling point, density, and solubility were not explicitly available in the searched literature. These properties would need to be determined experimentally.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely applicable method involves the direct iodination of a thiophene precursor. The following protocol is a representative example based on common organic synthesis techniques for similar compounds.
Synthesis of this compound via Iodination of Methyl 3-aminothiophene-2-carboxylate
This procedure outlines a potential pathway for the synthesis of this compound from a commercially available starting material, Methyl 3-aminothiophene-2-carboxylate.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Hydrochloric acid (HCl)
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Diethyl ether (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Anhydrous magnesium sulfate (or other drying agent)
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Deionized water
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Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a specific molar equivalent of Methyl 3-aminothiophene-2-carboxylate in a suitable volume of dilute hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Iodination (Sandmeyer-type Reaction):
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In a separate flask, dissolve an excess of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
Continue stirring the reaction mixture for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
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-
Work-up and Purification:
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Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted iodine), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
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Characterization: The final product should be characterized using standard analytical techniques such as:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the iodine and methyl carboxylate substituents.
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Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
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Melting Point or Boiling Point Analysis: To assess the purity of the compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
Methyl 3-iodothiophene-2-carboxylate CAS number and structure
An In-depth Technical Guide to Methyl 3-iodothiophene-2-carboxylate
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, structure, relevant experimental protocols, and applications in organic synthesis.
Chemical Identity and Structure
This compound is an organoiodine compound built upon a thiophene core, which is a five-membered aromatic ring containing one sulfur atom. The molecule is functionalized with an iodine atom at the 3-position and a methyl ester group at the 2-position.
CAS Number : 62353-77-9[1]
Molecular Formula : C₆H₅IO₂S[2][3]
Structure:
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SMILES : COC(=O)C1=C(I)C=CS1[2]
-
InChI : InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3[2]
-
InChIKey : OQVZCJDXKDUWDY-UHFFFAOYSA-N[2]
The presence of the iodo group makes this compound an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 3-position. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic versatility.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound. This information is crucial for its identification, purification, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 268.08 g/mol | |
| Monoisotopic Mass | 267.9055 Da | [2] |
| Physical State | Solid (typical) | |
| Predicted XlogP | 2.4 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 140.7 Ų | [2] |
Experimental Protocols
Objective: To synthesize this compound from Methyl thiophene-2-carboxylate.
Materials:
-
Methyl thiophene-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Trifluoroacetic acid)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
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Standard glassware for workup and purification
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl thiophene-2-carboxylate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains stable. The reaction is often performed in the dark to prevent radical side reactions.
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Reaction Monitoring: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
This protocol is analogous to procedures for iodinating similar thiophene structures, such as the synthesis of Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate where NIS was used effectively[4].
Applications in Research and Drug Development
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science.[5] this compound serves as a versatile intermediate for constructing more complex molecules.
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Synthetic Intermediate: As a halogenated heterocycle, it is a key precursor for introducing the 3-thienyl moiety into larger molecules via metal-catalyzed cross-coupling reactions. 3-Iodothiophenes are used to prepare organozinc and organomagnesium reagents for subsequent coupling with aryl halides.
-
Drug Discovery: The thiophene nucleus is present in numerous approved drugs. The ability to functionalize the thiophene ring at specific positions is critical for developing new therapeutic agents. For example, substituted 2-aminothiophene-3-carboxylates are used to synthesize thienopyrimidines, which act as kinase inhibitors in cancer therapy and as antiviral agents.[6] While not an aminothiophene itself, this compound provides a scaffold that can be elaborated towards similar biologically active structures.
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Materials Science: Iodinated thiophenes are used to synthesize conjugated polymers like poly(3-substituted-thiophene)s, which have applications in organic electronics.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps from starting material to purified product as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
References
Synthesis of Methyl 3-iodothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic route for the preparation of Methyl 3-iodothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective carboxylation of thiophene to yield thiophene-2-carboxylic acid, followed by esterification to produce methyl thiophene-2-carboxylate. The subsequent and crucial step involves the regioselective iodination of the thiophene ring at the 3-position to afford the final product. This guide provides detailed experimental protocols, quantitative data, and visual workflows to ensure reproducibility and facilitate its application in research and development.
Overall Synthetic Scheme
The synthesis of this compound from thiophene is accomplished in two primary stages:
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Step 1: Synthesis of Methyl thiophene-2-carboxylate
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Part A: Synthesis of Thiophene-2-carboxylic acid: Thiophene is first converted to thiophene-2-carboxylic acid via lithiation with n-butyllithium followed by quenching with carbon dioxide.
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Part B: Fischer Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield methyl thiophene-2-carboxylate.
-
-
Step 2: Iodination of Methyl thiophene-2-carboxylate
-
The intermediate, methyl thiophene-2-carboxylate, undergoes regioselective iodination at the 3-position using N-iodosuccinimide (NIS) as the iodinating agent to produce the target molecule, this compound.
-
Data Presentation
The following tables summarize the quantitative data for each synthetic step, providing a clear overview of the reaction parameters and expected outcomes.
Table 1: Synthesis of Thiophene-2-carboxylic acid
| Parameter | Value |
| Reactants | |
| Thiophene | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Carbon Dioxide (CO2) | Excess (solid) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Product | Thiophene-2-carboxylic acid |
| Yield | 85-95% |
| Purity | High (recrystallization from water) |
Table 2: Fischer Esterification to Methyl thiophene-2-carboxylate
| Parameter | Value |
| Reactants | |
| Thiophene-2-carboxylic acid | 1.0 eq |
| Methanol (MeOH) | Excess (serves as solvent and reagent) |
| Sulfuric Acid (H2SO4) | Catalytic amount (e.g., 3-5 mol%) |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-8 hours |
| Product | Methyl thiophene-2-carboxylate |
| Yield | 90-98% |
| Purity | High (purified by distillation) |
Table 3: Regioselective Iodination to this compound
| Parameter | Value |
| Reactants | |
| Methyl thiophene-2-carboxylate | 1.0 eq |
| N-Iodosuccinimide (NIS) | 1.1 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Yield | 60-70% |
| Purity | High (purified by column chromatography) |
Experimental Protocols
Step 1: Synthesis of Methyl thiophene-2-carboxylate
Part A: Synthesis of Thiophene-2-carboxylic acid
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL) and thiophene (8.4 g, 0.1 mol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 68.75 mL, 0.11 mol) to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
In a separate beaker, crush solid carbon dioxide (dry ice) into small pieces.
-
Carefully pour the reaction mixture onto an excess of crushed dry ice with vigorous stirring. A white precipitate will form.
-
Allow the mixture to warm to room temperature, and then add water (100 mL) to dissolve the lithium salt.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Combine all aqueous layers and cool in an ice bath.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of thiophene-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from hot water to yield 11.5 - 12.8 g (85-95%) of white crystalline solid.
Part B: Fischer Esterification to Methyl thiophene-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place thiophene-2-carboxylic acid (12.8 g, 0.1 mol) and methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain methyl thiophene-2-carboxylate as a colorless oil (12.8 - 13.9 g, 90-98%).
Step 2: Regioselective Iodination to this compound
-
In a round-bottom flask protected from light, dissolve methyl thiophene-2-carboxylate (14.2 g, 0.1 mol) in acetonitrile (150 mL).
-
Add N-iodosuccinimide (24.7 g, 0.11 mol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid (16.1 - 18.8 g, 60-70%).
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the key transformations involved in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Key transformations in the synthesis of the intermediate.
Caption: Iodination of the thiophene ring at the 3-position.
Spectroscopic Data and Experimental Protocols for Methyl 3-iodothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-iodothiophene-2-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of predicted data, analysis of structurally similar compounds, and established experimental protocols. This information serves as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H NMR | ||||
| H-4 | ~7.3 - 7.6 | Doublet | ~5-6 | Chemical shift is influenced by the adjacent iodine and ester groups. |
| H-5 | ~7.1 - 7.4 | Doublet | ~5-6 | Coupled to H-4. |
| O-CH₃ | ~3.8 - 3.9 | Singlet | N/A | Typical range for a methyl ester. |
| ¹³C NMR | ||||
| C=O | ~160 - 165 | Singlet | N/A | Carbonyl carbon of the ester. |
| C-2 | ~135 - 140 | Singlet | N/A | Carbon bearing the ester group. |
| C-3 | ~90 - 95 | Singlet | N/A | Carbon bearing the iodine atom; significant upfield shift due to the heavy atom effect. |
| C-4 | ~130 - 135 | Singlet | N/A | |
| C-5 | ~128 - 133 | Singlet | N/A | |
| O-CH₃ | ~52 - 53 | Singlet | N/A | Methyl carbon of the ester. |
Note: Predicted chemical shifts are based on established substituent effects on the thiophene ring and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C-O Stretch (Ester) | 1250 - 1300 | Strong |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1500 | Medium-Weak |
| C-I Stretch | 500 - 600 | Weak |
Table 3: Mass Spectrometry (MS) Data
Based on predicted data from PubChem, the following mass-to-charge ratios (m/z) are expected for various adducts of this compound (Molecular Weight: 268.07 g/mol ).
| Adduct | Predicted m/z |
| [M]+ | 267.90495 |
| [M+H]⁺ | 268.91278 |
| [M+Na]⁺ | 290.89472 |
| [M-H]⁻ | 266.89822 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.
-
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. The presence of iodine will result in a characteristic isotopic pattern that can aid in identification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Purity Analysis of Methyl 3-iodothiophene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 3-iodothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. It details experimental protocols, potential impurity profiles, and data interpretation to ensure the quality and consistency of this critical raw material.
Introduction
This compound is a substituted thiophene derivative with significant applications in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. This document outlines the common analytical techniques and detailed protocols for the robust purity assessment of this compound.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separation and quantification of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically employed for the analysis of aromatic esters like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity A (Starting Material) | 8.2 | 0.2 |
| Impurity B (Isomer) | 11.8 | 0.15 |
| Impurity C (Di-iodinated) | 15.1 | 0.1 |
| Impurity D (Hydrolysis Product) | 4.5 | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. It is particularly useful for identifying and quantifying trace impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
Data Presentation:
| Compound | Retention Time (min) | m/z (Major Fragments) |
| This compound | 15.2 | 268, 237, 110 |
| Impurity A (Starting Material) | 10.8 | [Specific to impurity] |
| Impurity B (Isomer) | 14.9 | 268, 237, 110 |
| Impurity C (Di-iodinated) | 18.5 | 394, 363, 236 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the main component and any isolated impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR.
Expected ¹H NMR Data for this compound (in CDCl₃):
-
δ 7.6-7.8 (d, 1H, thiophene-H5)
-
δ 7.1-7.3 (d, 1H, thiophene-H4)
-
δ 3.9 (s, 3H, -OCH₃)
Impurity Profile
Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products.
-
Process-Related Impurities:
-
Starting Materials: Unreacted starting materials such as methyl 3-aminothiophene-2-carboxylate or methyl thiophene-2-carboxylate.
-
Isomers: Positional isomers, for instance, Methyl 2-iodothiophene-3-carboxylate.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated thiophene derivatives.
-
-
Degradation Products:
-
Hydrolysis Product: Hydrolysis of the ester functionality to the corresponding carboxylic acid.
-
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Potential Impurities
Caption: Sources of Potential Impurities.
Solubility Profile of Methyl 3-iodothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-iodothiophene-2-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's molecular structure and the physicochemical properties of common organic solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and material science, where understanding solubility is a critical parameter for experimental design and process development.
Introduction
This compound is a halogenated thiophene derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and functional materials. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various chemical reactions, purification processes, and formulation studies. An understanding of its solubility behavior is crucial for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing suitable delivery systems for potential therapeutic applications. This guide provides a theoretical assessment of its solubility and a practical framework for its experimental determination.
Predicted Solubility of this compound
In the absence of experimentally determined quantitative solubility data, predictions can be made based on the principle of "like dissolves like". This principle states that a solute will dissolve best in a solvent that has a similar polarity.
The molecular structure of this compound features a thiophene ring, an ester group (-COOCH₃), and an iodine atom. The thiophene ring itself is aromatic and relatively nonpolar. The ester group introduces polarity due to the presence of carbonyl and ether oxygen atoms, which can act as hydrogen bond acceptors. The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some polar interactions. Overall, the molecule can be considered to have moderate polarity.
Based on this structural analysis, the predicted solubility of this compound in a range of common organic solvents is summarized in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | 1.88 | Low | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in poor solvation. |
| Toluene | 2.38 | Medium | The aromatic nature of toluene can interact favorably with the thiophene ring, and its moderate polarity may accommodate the ester group to some extent. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 9.08 | High | DCM is a good solvent for a wide range of organic compounds with moderate polarity. It can effectively solvate both the thiophene ring and the polar ester group. |
| Tetrahydrofuran (THF) | 7.58 | High | THF is a polar aprotic solvent with a similar polarity profile to the solute, making it likely to be an excellent solvent. |
| Ethyl Acetate | 6.02 | High | As an ester itself, ethyl acetate has a similar polarity to the solute's functional group, which should lead to good solubility. |
| Acetone | 20.7 | High | Acetone is a highly polar aprotic solvent that should readily dissolve the compound due to strong dipole-dipole interactions with the ester group. |
| Dimethylformamide (DMF) | 36.7 | High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | DMSO is a very strong polar aprotic solvent and is expected to be an excellent solvent for this compound. |
| Polar Protic Solvents | |||
| Methanol | 32.7 | Medium to High | Methanol can engage in hydrogen bonding with the ester oxygen atoms and its polarity is suitable for dissolving the compound. |
| Ethanol | 24.5 | Medium to High | Similar to methanol, ethanol's polarity and ability to act as a hydrogen bond donor should facilitate dissolution. |
| Water | 80.1 | Low | The overall molecule is not polar enough to overcome the strong hydrogen bonding network of water, and the thiophene ring is hydrophobic. |
Disclaimer: The solubility predictions in this table are based on theoretical principles and have not been confirmed by experimental data. Actual solubility should be determined empirically.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in units of g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The logical flow of determining and analyzing the solubility of a compound can be represented in a diagram.
Conclusion
Stability and Storage of Methyl 3-iodothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-iodothiophene-2-carboxylate. Due to the limited availability of specific stability data for this compound, this guide integrates information from structurally related thiophene derivatives, safety data sheets of analogous compounds, and established principles of pharmaceutical stability testing. The information herein is intended to guide researchers in the safe handling, storage, and evaluation of this compound.
Summary of Physicochemical Properties and Stability
This compound is a substituted thiophene derivative. While specific data is scarce, its stability can be inferred from the general behavior of iodinated and thiophene-containing compounds. The thiophene ring is generally stable; however, the presence of an iodine substituent and a methyl ester group introduces potential sites for degradation.
General Stability Profile:
-
Thermal Stability: Iodinated organic compounds can be susceptible to thermal degradation, potentially leading to de-iodination. Thiophene derivatives themselves are relatively stable to heat.
-
Photostability: Compounds containing iodine are often sensitive to light, which can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.
-
Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Oxidative Stability: The thiophene ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended based on safety data sheets of similar compounds.[1][2][3][4]
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |
| Light | Protect from light. Store in an amber vial or a light-proof container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation. |
| Container | Keep in a tightly sealed container to prevent contamination and exposure to moisture. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation patterns of related compounds, several potential degradation pathways can be postulated. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.
A generalized degradation pathway is illustrated below:
References
A Technical Guide to Methyl 3-iodothiophene-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-iodothiophene-2-carboxylate, a key building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, outlines a common experimental protocol for its synthesis, and illustrates its application in the synthesis of more complex molecules relevant to drug discovery.
Commercial Availability
This compound (CAS No. 62353-77-9) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of key suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | Custom |
| Santa Cruz Biotechnology | Custom | Inquire |
| BLD Pharm | 97% | 1g, 5g, 25g |
| Ambeed | 95% | 1g, 5g, 10g, 25g, 100g |
| Hangzhou Jinlan Pharm-Drugs Technology Co., Ltd. | 97% | Inquire |
| TCI Chemicals | >98% (GC) | 1g, 5g |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Sandmeyer reaction, starting from the readily available Methyl 3-aminothiophene-2-carboxylate.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve Methyl 3-aminothiophene-2-carboxylate in a solution of hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
-
Applications in Drug Discovery: A Workflow for Further Functionalization
This compound is a valuable intermediate for introducing the thiophene scaffold into larger, more complex molecules. The iodine atom at the 3-position is particularly useful for cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool in drug development for creating carbon-carbon bonds.
The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in a Suzuki coupling reaction to generate a biaryl compound, a common motif in pharmacologically active molecules.
Caption: Synthetic and application workflow.
This workflow highlights the utility of this compound as a versatile building block. The resulting biaryl thiophene derivatives can be further modified to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Thiophene-containing compounds have shown a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The ability to readily functionalize the thiophene ring through intermediates like this compound is therefore of significant interest to the drug discovery community.
An In-depth Technical Guide to the Electrolytic Iodination of Organic Compounds Using Elemental Iodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of iodine into organic molecules is a pivotal transformation in synthetic chemistry, yielding versatile intermediates for cross-coupling reactions, radiolabeling, and the synthesis of pharmacologically active compounds. Traditional iodination methods often rely on harsh oxidizing agents, which can lead to undesirable byproducts and environmental concerns. Electrochemical methods, utilizing elemental iodine or iodide salts, offer a greener and more controlled alternative for the synthesis of iodo-organic compounds. This guide provides a comprehensive overview of the principles, experimental protocols, and mechanistic aspects of the electrolyte iodination of organic compounds. By leveraging the direct use of electricity to generate the active iodinating species, these methods provide a high degree of control over reaction conditions and product selectivity. This document is intended to serve as a detailed technical resource for researchers, scientists, and professionals in drug development who are interested in implementing and optimizing electrochemical iodination techniques in their work.
Introduction
Iodinated organic compounds are of significant interest in various fields of chemistry, particularly in pharmaceutical and materials science. The carbon-iodine bond, being the most labile among carbon-halogen bonds, serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Classical methods for the iodination of organic substrates often involve the use of elemental iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species.[2] However, these methods can suffer from drawbacks such as the use of stoichiometric amounts of hazardous oxidants, lack of regioselectivity, and harsh reaction conditions.[3]
Electrochemical synthesis has emerged as a powerful and sustainable alternative, where the use of electrons as a "reagent" obviates the need for chemical oxidants.[3] In the context of iodination, anodic oxidation of elemental iodine (I₂) or iodide ions (I⁻) in a suitable electrolyte solution generates a highly electrophilic iodine species, often denoted as I⁺, which can then readily react with a variety of organic substrates.[3] This approach offers several advantages, including:
-
Green Chemistry: Avoids the use of toxic and corrosive oxidizing agents, with electrons being the primary oxidant.[3]
-
High Atom Economy: Can utilize both atoms of molecular iodine, especially when regenerating iodide from the reaction byproduct.
-
Precise Control: Reaction parameters such as applied potential (potentiostatic) or current (galvanostatic) can be finely tuned to control the rate and selectivity of the reaction.[4]
-
Mild Reaction Conditions: Many electrochemical iodinations can be carried out at room temperature and under neutral or slightly acidic/basic conditions.
This guide will delve into the core aspects of electrolyte iodination, providing detailed experimental methodologies, a compilation of quantitative data, and a visual representation of the underlying mechanisms and workflows.
General Principles and Mechanisms
The electrochemical iodination of organic compounds is fundamentally an electrophilic aromatic substitution (SEAr) or an electrophilic addition reaction, where the key step is the generation of a potent iodine electrophile at the anode of an electrochemical cell.
Anodic Generation of the Iodinating Species
The process begins with the oxidation of either iodide ions (I⁻) or molecular iodine (I₂) at the anode. The exact nature of the electrochemically generated iodinating species is dependent on the solvent, electrolyte, and the applied potential.
In a typical non-aqueous solvent like acetonitrile, the anodic oxidation of iodide is believed to proceed through the following steps:
-
Oxidation of Iodide to Iodine Radical: 2I⁻ → 2I• + 2e⁻
-
Formation of Molecular Iodine: 2I• → I₂
-
Further Oxidation to Iodonium Cation: I₂ → 2I⁺ + 2e⁻
The iodonium cation (I⁺) is a powerful electrophile that can then attack the electron-rich organic substrate. In the presence of excess iodide, the triiodide ion (I₃⁻) can also be formed, which can influence the electrochemical behavior of the system.[5]
The cyclic voltammetry of iodide in solution can reveal the potentials at which these oxidation steps occur, allowing for the selection of an appropriate potential to generate the desired iodinating species.[6][7][8] For instance, in aqueous solutions, different iodinating species like I₂ and hypoiodous acid (HIO) can be generated at different potentials.[3]
Electrophilic Attack and Product Formation
Once the electrophilic iodine species is generated, it reacts with the organic substrate according to the principles of electrophilic substitution or addition. For aromatic compounds, the regioselectivity of the iodination is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OH, -OR, -NH₂) activate the ring and direct the incoming iodine to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the substitution to the meta position.
The general mechanism for the electrophilic aromatic iodination is depicted below:
Figure 1: General mechanism of electrochemical aromatic iodination.
Experimental Protocols
The successful implementation of electrochemical iodination requires careful attention to the experimental setup and reaction parameters. This section provides a generalized protocol that can be adapted for various substrates.
Electrochemical Cell Setup
A typical laboratory-scale electrochemical synthesis can be performed in either a divided or an undivided cell.
-
Undivided Cell: Both the anode and cathode are in the same compartment. This setup is simpler but may lead to side reactions if the product or starting material is reactive at the cathode.
-
Divided Cell: The anode and cathode compartments are separated by a porous frit or an ion-exchange membrane (e.g., Nafion). This prevents the mixing of anolyte and catholyte, which is often preferred for cleaner reactions.
Components of the Electrochemical Cell:
-
Anode (Working Electrode): Where the oxidation of iodine/iodide occurs. Common materials include platinum (Pt), glassy carbon (GC), or graphite.
-
Cathode (Counter Electrode): Where reduction occurs. Platinum or graphite are common choices.
-
Reference Electrode: Used in potentiostatic setups to accurately control the potential of the working electrode. A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode are frequently used.
-
Electrolyte: A salt that provides conductivity to the solution but does not interfere with the reaction. Tetrabutylammonium salts (e.g., TBAPF₆, TBABF₄) are common in non-aqueous media, while buffer solutions are used in aqueous systems.
-
Solvent: The choice of solvent is crucial and depends on the solubility of the substrate and electrolyte, as well as its electrochemical stability. Acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), and nitromethane (CH₃NO₂) are common non-aqueous solvents. For some applications, aqueous or mixed aqueous-organic systems are used.[3]
Figure 2: Schematic of a three-electrode electrochemical cell.
General Procedure for Potentiostatic Iodination
Potentiostatic electrolysis is performed at a constant potential, which is chosen based on the cyclic voltammetry data for the oxidation of iodine/iodide in the specific solvent-electrolyte system.
-
Cell Assembly: Assemble a clean and dry divided or undivided electrochemical cell with the chosen electrodes.
-
Solution Preparation: In the anodic compartment (or the single compartment of an undivided cell), dissolve the organic substrate, elemental iodine (I₂), and the supporting electrolyte in the appropriate solvent.
-
De-aeration (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Electrolysis: Apply the predetermined constant potential to the working electrode using a potentiostat. The reaction is monitored by measuring the charge passed (in Coulombs) or by analytical techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion of the reaction (indicated by the consumption of the starting material or when the desired amount of charge has passed), the electrolysis is stopped. The reaction mixture is then worked up to isolate the product. A typical work-up may involve:
-
Quenching any unreacted iodine with a reducing agent (e.g., aqueous sodium thiosulfate solution).
-
Removing the solvent under reduced pressure.
-
Extracting the product with a suitable organic solvent.
-
Washing the organic layer with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purifying the crude product by column chromatography, recrystallization, or distillation.
-
General Procedure for Galvanostatic Iodination
Galvanostatic electrolysis is carried out at a constant current. This method is often simpler to implement as it does not require a reference electrode.
-
Cell Assembly and Solution Preparation: Same as for the potentiostatic method.
-
Electrolysis: Apply a constant current between the anode and cathode using a galvanostat or a DC power supply. The progress of the reaction is typically monitored by analytical methods over time.
-
Work-up: Same as for the potentiostatic method.
The choice between potentiostatic and galvanostatic methods depends on the specific reaction. Potentiostatic control can offer higher selectivity by avoiding over-oxidation, while galvanostatic conditions can be more straightforward for scaling up.[9]
Data Presentation: Iodination of Various Organic Compounds
The following tables summarize the results of the electrochemical iodination of various classes of organic compounds, showcasing the versatility and efficiency of this methodology.
Table 1: Electrochemical Iodination of Phenols and Phenol Ethers
| Entry | Substrate | Iodine Source | Anode | Solvent/Electrolyte | Method | Product(s) | Yield (%) | Reference |
| 1 | Phenol | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodophenol, 2-Iodophenol | 85 (total) | [10] |
| 2 | Anisole | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodoanisole | 95 | [10] |
| 3 | 2,6-Dimethylphenol | NaI/NaOCl | - | Aqueous | Chemical | 4-Iodo-2,6-dimethylphenol | - | [11] |
| 4 | Vanillin | NaI/NaOCl | - | Aqueous | Chemical | 5-Iodovanillin | - | [11] |
| 5 | 5-Hydroxyisophthalic acid | KI | Glassy Carbon | Water/Phosphate Buffer | Potentiostatic | Iodinated products | High | [3] |
| 6 | 5-Sulfosalicylic acid | KI | Glassy Carbon | Water/Phosphate Buffer | Potentiostatic | Iodinated products | High | [3] |
Table 2: Electrochemical Iodination of Anilines
| Entry | Substrate | Iodine Source | Anode | Solvent/Electrolyte | Method | Product(s) | Yield (%) | Reference |
| 1 | Aniline | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodoaniline | 80 | [10] |
| 2 | N,N-Dimethylaniline | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodo-N,N-dimethylaniline | 92 | [10] |
| 3 | Acetanilide | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodoacetanilide | 98 | [10] |
| 4 | Aniline | I₂/Pyridine | - | Dioxane | Chemical | 4-Iodoaniline | 92 |
Table 3: Electrochemical Iodination of Other Aromatic and Heterocyclic Compounds
| Entry | Substrate | Iodine Source | Anode | Solvent/Electrolyte | Method | Product(s) | Yield (%) | Reference |
| 1 | Toluene | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 4-Iodotoluene, 2-Iodotoluene | 96 (total) | [10] |
| 2 | Ethyl Benzoate | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | Ethyl 3-iodobenzoate | 90 | [10] |
| 3 | Thiophene | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | 2-Iodothiophene | - | General Knowledge |
| 4 | Pyrrole | I₂ | Pt | CH₃CN/LiClO₄ | Potentiostatic | Polyiodinated pyrroles | - | General Knowledge |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for the electrochemical iodination of organic compounds.
Figure 3: Detailed mechanism of electrochemical iodination.
Figure 4: A typical experimental workflow.
Conclusion
Electrolyte iodination using elemental iodine offers a powerful, versatile, and environmentally benign approach for the synthesis of a wide range of iodinated organic compounds. The ability to precisely control the reaction conditions through the applied potential or current allows for high yields and selectivities that can be challenging to achieve with conventional methods. This technical guide has provided a comprehensive overview of the fundamental principles, detailed experimental protocols, and a summary of the successful application of this technique to various classes of organic molecules. The inclusion of mechanistic diagrams and experimental workflows serves to further elucidate the key processes involved. For researchers, scientists, and drug development professionals, the adoption of electrochemical iodination techniques can pave the way for more efficient and sustainable synthetic routes to valuable iodinated intermediates and final products. As the field of organic electrosynthesis continues to grow, further innovations in reactor design, electrode materials, and reaction conditions are expected to expand the scope and utility of this powerful synthetic tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]
- 3. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are some common techniques and methods used with potentiostats in electrochemistry? - PalmSens [palmsens.com]
- 5. Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide [scielo.org.mx]
- 11. Influence of ion pairing on the oxidation of iodide by MLCT excited states - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Iodination of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Iodinated thiophene derivatives are pivotal building blocks in the synthesis of a wide array of functional materials and pharmacologically active compounds. Their utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes the regioselective introduction of iodine onto the thiophene ring a critical transformation in organic synthesis. This guide provides a comprehensive overview of the core methodologies for the iodination of thiophenes, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Methodologies for Thiophene Iodination
The iodination of thiophenes predominantly proceeds via electrophilic aromatic substitution. The choice of methodology depends on the desired regioselectivity, the nature of the substituents on the thiophene ring, and considerations for green chemistry. The most prevalent methods include the use of N-Iodosuccinimide (NIS), molecular iodine in the presence of an oxidizing agent, and other specialized iodinating agents.
Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and highly efficient reagent for the iodination of a broad range of thiophene derivatives.[1][2] This method is often favored for its mild reaction conditions and the ease of handling of the solid reagent.[3] The electrophilicity of the iodine atom in NIS can be enhanced by the addition of an acid catalyst, which protonates the succinimide nitrogen, making the iodine more susceptible to nucleophilic attack by the thiophene ring.
A particularly effective and environmentally friendly approach involves the use of a catalytic amount of 4-toluenesulfonic acid (PTSA) in ethanol.[4][5][6] This system allows for the clean and rapid iodination of various substituted thiophenes, often without the need for extensive purification of the products.[4][7]
General Experimental Protocol: Mono-iodination with NIS and PTSA
A solution of the thiophene derivative (1.0 equiv) in ethanol is prepared at the desired temperature (typically room temperature). To this solution, N-Iodosuccinimide (1.1 equiv) is added, followed by a catalytic amount of 4-toluenesulfonic acid (0.1 equiv). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The product is then typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be performed by column chromatography if necessary.
General Experimental Protocol: Di-iodination with NIS and PTSA
The thiophene derivative (1.0 equiv) is dissolved in ethanol at the appropriate temperature.[7] N-Iodosuccinimide (2.2 equiv) is then added, followed by a catalytic amount of 4-toluenesulfonic acid (0.1 equiv).[7] The mixture is stirred for a short period (e.g., 10 minutes) before being quenched with a saturated aqueous solution of sodium thiosulfate.[7] The workup procedure is similar to that for mono-iodination, involving extraction, washing, drying, and concentration to yield the di-iodinated product.[7]
Table 1: Iodination of Various Thiophene Derivatives using NIS and PTSA in Ethanol
| Entry | Substrate | Product | Yield (%) |
| 1 | Thiophene | 2-Iodothiophene & 2,5-Diiodothiophene | Mixture |
| 2 | 2-Methylthiophene | 5-Iodo-2-methylthiophene | 95 |
| 3 | 3-Methylthiophene | 2-Iodo-3-methylthiophene | 90 |
| 4 | 3,4-Dimethoxythiophene | 2,5-Diiodo-3,4-dimethoxythiophene | 98 |
| 5 | 4-Bromo-2-methylthiophene | 5-Iodo-4-bromo-2-methylthiophene | 95[7] |
Iodination using Molecular Iodine and an Oxidizing Agent
The direct use of molecular iodine (I₂) for the iodination of thiophenes is often inefficient due to the formation of hydrogen iodide (HI), which is a reducing agent and can lead to a reversible reaction.[8] To drive the reaction to completion, an oxidizing agent is typically added to convert the iodide byproduct back to an electrophilic iodine species.
a) Iodine and Mercuric Oxide (HgO)
This is a classic and effective method for the preparation of iodothiophenes.[9][10] Mercuric oxide acts as an oxidant and also scavenges the iodide ions formed during the reaction.[11]
Detailed Experimental Protocol: Preparation of 2-Iodothiophene using I₂ and HgO [9]
-
In a glass-stoppered, wide-mouthed bottle cooled in an ice-water bath, place thiophene (35 g, 0.42 mol) and benzene (50 mL).
-
With constant and vigorous shaking, alternately add small portions of yellow mercuric oxide (75 g, 0.35 mol) and iodine (109 g, 0.43 mol) over a period of 15-20 minutes, maintaining the cooling.
-
After the addition is complete, filter the mixture and wash the residue with three portions of ether (25 mL each).
-
Combine the filtrate and washings and shake with a dilute aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Dry the organic layer over anhydrous calcium chloride (5 g) and filter.
-
Remove the solvents (ether and benzene) by distillation on a steam bath.
-
Fractionally distill the residue under reduced pressure. 2-Iodothiophene distills at 73 °C/15 mmHg. The expected yield is 63-66 g (72-75%).
b) Iodine and Other Oxidants (e.g., Nitric Acid, Iodic Acid)
Other oxidizing systems, such as iodine in the presence of nitric acid (HNO₃) in acetic acid or iodic acid (HIO₃), have also been employed for the iodination of aromatic compounds, including thiophenes.[8][12] These methods can be highly efficient but may require careful control of reaction conditions due to the corrosive and strongly oxidizing nature of the reagents.
Table 2: Comparison of Different Iodination Methodologies
| Methodology | Iodinating Agent/System | Typical Conditions | Advantages | Disadvantages |
| NIS Iodination | NIS, cat. PTSA, Ethanol | Room temperature, short reaction times | Mild, high yields, green solvent, easy handling | NIS can be expensive |
| Iodine/Mercuric Oxide | I₂, HgO, Benzene | Ice-bath cooling | High yields, well-established | Use of toxic mercury salts |
| Iodine/Nitric Acid | I₂, HNO₃, Acetic Acid | Room temperature | Cost-effective, high yields | Strongly acidic and oxidizing, potential for side reactions |
| Iodine/Iodic Acid | I₂, HIO₃, PEG-400 | Room temperature | Green reaction media, good yields | May require specific reaction media |
Mechanistic Considerations and Visualization
The iodination of thiophene is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For thiophene, substitution occurs preferentially at the C2 (α) position due to the greater resonance stabilization of the corresponding sigma complex compared to substitution at the C3 (β) position.
Diagram 1: General Mechanism of Electrophilic Iodination of Thiophene
Caption: Mechanism of electrophilic iodination on the thiophene ring.
Diagram 2: Experimental Workflow for Thiophene Iodination
Caption: A typical experimental workflow for the iodination of thiophenes.
Conclusion
The iodination of thiophene derivatives is a fundamental transformation in organic synthesis, providing access to valuable intermediates for materials science and drug discovery. The choice of methodology, ranging from the classic iodine/mercuric oxide system to the modern and greener NIS/PTSA protocol, can be tailored to the specific requirements of the substrate and the desired outcome. This guide provides the necessary technical details for researchers to select and implement the most appropriate iodination strategy for their synthetic goals.
References
- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
- 11. Hypoiodite reaction: mechanism of the reaction of mercury(II) oxide–iodine with olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] In the realm of medicinal chemistry and materials science, thiophene derivatives are of significant interest due to their diverse biological activities and unique electronic properties.[2][3] Methyl 3-iodothiophene-2-carboxylate is a valuable building block, and its functionalization via Suzuki coupling provides a direct route to a wide array of 3-arylthiophene-2-carboxylates, which are key intermediates in the synthesis of pharmaceuticals and organic electronic materials.
These application notes provide detailed protocols and compiled data for the Suzuki cross-coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. The base activates the boronic acid, facilitating this step.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired 3-arylthiophene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A simplified representation of this catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with arylboronic acids. Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
General Protocol 1: Using Pd(PPh₃)₄ in a Toluene/Water System
This protocol is a robust and widely applicable method for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Add toluene (e.g., 8 mL) and deionized water (e.g., 2 mL) to the reaction mixture.
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure methyl 3-arylthiophene-2-carboxylate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol 2: Using a Buchwald-Hartwig Type Precatalyst in Dioxane/Water
For more challenging couplings or to achieve higher turnover numbers, a more active catalyst system may be employed.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or similar precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (e.g., 5 mL) and degassed deionized water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 90-110 °C). Microwave irradiation can also be employed to reduce reaction times.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various halo-thiophenes with arylboronic acids, providing a reference for the expected outcomes with this compound.
Table 1: Suzuki Cross-Coupling of 2,5-dibromo-3-methylthiophene with Arylboronic Acids [4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 52 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 55 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 63 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 48 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 35 |
Table 2: Suzuki Cross-Coupling of 4-bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [2][6]
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 88 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 75 |
| 5 | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 12 | 68 |
Troubleshooting and Optimization
-
Low Yields: If the reaction yields are low, consider screening different palladium catalysts and ligands. Buchwald-type ligands can be particularly effective. Ensure all reagents and solvents are of high purity and that the reaction is conducted under strictly anaerobic conditions.
-
Homocoupling: The formation of biaryl byproducts from the boronic acid can occur, often promoted by the presence of oxygen. Rigorous degassing of solvents and the reaction mixture is crucial.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. The choice of base and the amount of water in the reaction can influence the extent of this side reaction. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound in Suzuki cross-coupling reactions to synthesize a diverse range of valuable 3-arylthiophene derivatives for applications in drug discovery and materials science.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the Sonogashira cross-coupling reaction of Methyl 3-iodothiophene-2-carboxylate with various terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
General Reaction Scheme
The Sonogashira coupling of this compound proceeds via a palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst and an amine base. The general reaction is depicted below:
Figure 1: General Sonogashira coupling reaction of this compound.
Key Reaction Parameters and Optimization
The success and efficiency of the Sonogashira coupling are dependent on several factors, including the choice of catalyst, co-catalyst, solvent, and base.
Catalysts:
-
Palladium Catalyst: A palladium(0) complex is the active catalyst. This can be generated in situ from palladium(II) precursors like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or generated from palladium(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The catalyst loading is typically low, ranging from 1-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. The use of a copper co-catalyst generally allows for milder reaction conditions. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the substrates and the reaction temperature. Common solvents include:
-
Amine bases themselves (e.g., triethylamine)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Toluene
Bases: An amine base is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Commonly used bases include:
-
Triethylamine (Et₃N)
-
Diisopropylamine (i-Pr₂NH)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is typically used. |
| Palladium Catalyst | 1 - 5 mol% | e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | 1 - 10 mol% | e.g., CuI |
| Base | 2 - 5 equiv | e.g., Et₃N, i-Pr₂NH |
| Solvent | Varies | e.g., THF, DMF, Et₃N |
| Temperature | Room Temp. - 80 °C | Dependent on the reactivity of the substrates. |
| Reaction Time | 2 - 24 h | Monitored by TLC or GC/MS. |
| Yield | 60 - 95% | Highly dependent on substrates and conditions. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a standard palladium/copper catalytic system.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of diynes from the homocoupling of the terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylamine (i-Pr₂NH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (8 mL) and diisopropylamine (4.0 mmol, 4.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A general workflow for the Sonogashira coupling experiment.
Application Notes and Protocols: Stille Coupling of Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials, due to its tolerance of a wide array of functional groups and the stability of the organotin reagents.[3]
Methyl 3-iodothiophene-2-carboxylate is a valuable building block in organic synthesis. The presence of the iodo group at the 3-position and the electron-withdrawing methyl ester at the 2-position of the thiophene ring makes it an excellent substrate for Stille coupling reactions. This allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position, leading to the synthesis of a diverse range of functionalized thiophene derivatives. These products are of significant interest in medicinal chemistry and materials science, particularly for the development of novel therapeutic agents and conjugated polymers.
Reaction Principle
The catalytic cycle of the Stille reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition with this compound. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
Applications in Synthesis
The Stille coupling of this compound provides a straightforward route to a variety of 3-substituted thiophene-2-carboxylates. These compounds serve as key intermediates in the synthesis of:
-
Bioactive Molecules: The thiophene moiety is a common scaffold in many pharmacologically active compounds. Stille coupling allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
-
Conjugated Oligomers and Polymers: Thiophene-based conjugated materials are extensively used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iterative Stille coupling of appropriately functionalized thiophene monomers is a key strategy for the synthesis of these materials.
-
Functional Materials: The ability to introduce various functional groups onto the thiophene ring via Stille coupling enables the fine-tuning of the electronic and photophysical properties of molecules for applications in sensors, dyes, and other advanced materials.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Stille coupling of this compound with various organostannanes. The yields and reaction times are illustrative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
| Entry | Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85-95 |
| 2 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 16 | 80-90 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 70 | 24 | 75-85 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ (2) | PPh₃ (8) | Dioxane | 100 | 18 | 88-96 |
| 5 | Tributyl(5-hexyl-2-thienyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | Toluene | 110 | 14 | 82-92 |
Experimental Protocols
Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol describes a general procedure for the synthesis of methyl 3-phenylthiophene-2-carboxylate.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add tributyl(phenyl)stannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and add a saturated aqueous solution of KF. Stir the biphasic mixture vigorously for 1-2 hours to precipitate the tin byproducts as tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 3-phenylthiophene-2-carboxylate.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
This protocol provides a general method for the synthesis of methyl 3-vinylthiophene-2-carboxylate.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and PdCl₂(PPh₃)₂ (0.03 eq) in anhydrous THF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tributyl(vinyl)stannane (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Add a saturated aqueous solution of KF and stir the mixture vigorously for at least one hour.
-
Filter the resulting suspension through a pad of Celite®, rinsing the pad with diethyl ether.
-
Wash the filtrate with water and brine in a separatory funnel.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield pure methyl 3-vinylthiophene-2-carboxylate.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for a typical Stille coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction using Methyl 3-iodothiophene-2-carboxylate as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, yielding a substituted alkene.[1] This method is widely used in organic synthesis for the construction of complex molecules, including pharmaceuticals and functional materials.
Introduction to the Heck Reaction on Thiophene Scaffolds
Thiophene derivatives are important structural motifs in many biologically active compounds. The functionalization of the thiophene ring through methods like the Heck reaction allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery. This compound is a readily available building block that can be effectively utilized in such transformations. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the C-I bond and the regioselectivity of the alkene insertion.
Reaction Principle and Mechanism
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium in the 0 and +2 oxidation states.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Typical Heck Reaction Conditions
While specific conditions for this compound are not extensively reported, the following table summarizes typical conditions used for Heck reactions of related aryl and heteroaryl halides. These serve as a strong starting point for optimization.
| Component | Example Reagents/Conditions | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.5 - 5 mol% | Pd(OAc)₂ is a common and often effective precursor. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | 1 - 10 mol% | The choice of ligand can significantly impact reaction efficiency and selectivity. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, KOAc | 1.5 - 3 equivalents | An inorganic base is typically used to neutralize the HI formed. |
| Solvent | DMF, DMAc, NMP, acetonitrile, toluene | 0.1 - 1 M | High-boiling polar aprotic solvents are commonly employed. |
| Alkene | Styrenes, acrylates, acrylonitriles | 1 - 2 equivalents | Electron-deficient alkenes are generally more reactive. |
| Temperature | 80 - 140 °C | - | The reaction temperature is dependent on the reactivity of the substrates and the solvent used. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated thiophene derivative.
Protocol 2: Heck Reaction with an Acrylate Ester (e.g., Methyl Acrylate)
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard workup and purification reagents and equipment
Procedure:
-
In a sealed reaction vial, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL).
-
Add methyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) to the vial.
-
Seal the vial tightly and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to yield the corresponding acrylate adduct.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Heck reaction.
Caption: A generalized workflow for a typical Heck reaction experiment.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, paving the way for the synthesis of novel compounds with potential applications in drug development and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis with Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The functionalization of the thiophene ring through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex molecules with diverse biological activities and material properties. Methyl 3-iodothiophene-2-carboxylate is a versatile building block in this context, offering a reactive site for the formation of new carbon-carbon bonds at the 3-position of the thiophene ring. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions utilizing this key intermediate. The resulting 3-substituted-thiophene-2-carboxylate derivatives are valuable precursors for the development of novel pharmaceuticals and advanced materials.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Application Note
This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids. This reaction provides a straightforward route to 3-arylthiophene-2-carboxylates, which are key intermediates in the synthesis of various biologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | Reflux | 24 | 90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | 12 | 78 |
Experimental Protocol: Synthesis of Methyl 3-phenylthiophene-2-carboxylate
Materials:
-
This compound (1.0 mmol, 282 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
95% Ethanol (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add 10 mL of 95% ethanol to the flask via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 3-phenylthiophene-2-carboxylate.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.
Application Note
This compound can be effectively coupled with various alkenes, such as acrylates and styrenes, via the Heck reaction to produce 3-vinylthiophene derivatives. These products are valuable intermediates for the synthesis of polymers and pharmacologically active compounds. The reaction conditions, including the choice of palladium source, ligand (if any), base, and solvent, significantly influence the yield and stereoselectivity of the product.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 100 | 12 | 92 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 100 | 12 | 88 |
Experimental Protocol: Synthesis of Methyl 3-(2-methoxycarbonylvinyl)thiophene-2-carboxylate
Materials:
-
This compound (1.0 mmol, 282 mg)
-
Methyl acrylate (1.2 mmol, 108 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and potassium carbonate.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous DMF (3 mL) to the tube, followed by this compound and methyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Heck Reaction Workflow
Caption: Heck Reaction Workflow.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Application Note
This compound serves as an excellent substrate for Sonogashira coupling reactions, enabling the introduction of an alkynyl group at the 3-position of the thiophene ring. The resulting 3-alkynylthiophene-2-carboxylates are versatile intermediates in the synthesis of conjugated materials and complex organic molecules, including natural products and pharmaceuticals. The reaction is typically carried out under mild conditions in the presence of a palladium catalyst, a copper(I) salt, and a base, such as an amine.
Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 95 |
| 2 | Ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 4 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 91 |
Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)thiophene-2-carboxylate
Materials:
-
This compound (1.0 mmol, 282 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous THF (10 mL), triethylamine, and phenylacetylene to the flask via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6 hours), dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 3-(phenylethynyl)thiophene-2-carboxylate.
Sonogashira Coupling Workflow
Caption: Sonogashira Coupling Workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of 3-substituted thiophene derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings provide efficient and reliable methods for the formation of new carbon-carbon bonds, leading to products with significant potential in drug discovery and materials science. The protocols outlined in this document offer robust starting points for researchers to explore the rich chemistry of this important building block.
Application Notes and Protocols for the Synthesis of Substituted Thiophenes using Methyl 3-iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its substituted derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1] The thiophene ring is a bioisosteric replacement for the phenyl group and is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] Methyl 3-iodothiophene-2-carboxylate is a versatile building block for the synthesis of a diverse library of substituted thiophenes. Its iodine substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for the synthesis of substituted thiophenes utilizing this compound as a key starting material.
Core Applications in Drug Discovery
The functionalization of the thiophene core at the 3-position allows for the exploration of chemical space around a privileged scaffold. This is particularly valuable in drug discovery for:
-
Structure-Activity Relationship (SAR) Studies: The ability to readily introduce diverse substituents facilitates the systematic investigation of how different functional groups at a specific position on the thiophene ring influence biological activity.
-
Lead Optimization: Fine-tuning the physicochemical properties (e.g., solubility, metabolic stability) of lead compounds by introducing various substituents.
-
Fragment-Based Drug Discovery: Utilizing the substituted thiophene core as a scaffold for fragment elaboration.
Overview of Synthetic Strategies
This compound is an ideal substrate for several powerful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannane reagents.
These reactions offer a modular and efficient approach to generate a library of substituted thiophenes with diverse functionalities.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize the key components and general conditions for the application of this compound in various cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Components
| Component | Example | Typical Molar Equivalents |
| Aryl Halide | This compound | 1.0 |
| Boronic Acid/Ester | Phenylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 0.01 - 0.05 |
| Ligand | PPh₃, SPhos, XPhos | 0.02 - 0.10 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |
| Solvent | Toluene, Dioxane, THF/H₂O | - |
Table 2: Sonogashira Coupling Components
| Component | Example | Typical Molar Equivalents |
| Aryl Halide | This compound | 1.0 |
| Terminal Alkyne | Phenylacetylene | 1.1 - 1.5 |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 |
| Base | Et₃N, DIPEA | 2.0 - 3.0 |
| Solvent | THF, DMF, Toluene | - |
Table 3: Buchwald-Hartwig Amination Components
| Component | Example | Typical Molar Equivalents |
| Aryl Halide | This compound | 1.0 |
| Amine | Morpholine, Aniline | 1.1 - 1.5 |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 |
| Ligand | BINAP, Xantphos, RuPhos | 0.02 - 0.10 |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 |
| Solvent | Toluene, Dioxane | - |
Table 4: Stille Coupling Components
| Component | Example | Typical Molar Equivalents |
| Aryl Halide | This compound | 1.0 |
| Organostannane | Tributyl(phenyl)tin | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 0.01 - 0.05 |
| Ligand | PPh₃, AsPh₃ | 0.02 - 0.10 |
| Additive (optional) | CuI, LiCl | 1.0 - 2.0 |
| Solvent | Toluene, THF, DMF | - |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of methyl 3-arylthiophene-2-carboxylates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add toluene and water to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general method for the synthesis of methyl 3-(alkynyl)thiophene-2-carboxylates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 mmol, 0.06 eq)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
This protocol provides a general procedure for the synthesis of methyl 3-(amino)thiophene-2-carboxylates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 0.015 eq)
-
Xantphos (0.03 mmol, 0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Stille Coupling of this compound with an Organostannane
This protocol describes a general method for the synthesis of methyl 3-substituted-thiophene-2-carboxylates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Organostannane (e.g., tributyl(phenyl)tin) (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 eq)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous DMF and the organostannane via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous potassium fluoride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized catalytic cycles for the described cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: The Use of Methyl 3-iodothiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-iodothiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with a wide range of biological activities. Its thiophene core is a recognized bioisostere of a phenyl ring, offering similar structural properties with altered electronic characteristics that can enhance pharmacological profiles. The presence of an iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular architectures. The methyl ester at the 2-position can be readily hydrolyzed or converted to an amide, further expanding its synthetic utility.
This document provides detailed application notes on the use of this compound in the synthesis of key intermediates and subsequent bioactive compounds, along with experimental protocols for these transformations.
Section 1: Synthesis of Key Intermediate: Methyl 3-aminothiophene-2-carboxylate
A crucial transformation of this compound in medicinal chemistry is its conversion to Methyl 3-aminothiophene-2-carboxylate. This amino-ester is a pivotal precursor for the synthesis of various fused heterocyclic systems with significant therapeutic potential.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an efficient method for the synthesis of aryl amines from aryl halides. This protocol is adapted for the amination of this compound.
Reaction Scheme:
Caption: Workflow for the synthesis of Methyl 3-aminothiophene-2-carboxylate.
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
To the filtrate, add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Methyl 3-aminothiophene-2-carboxylate.
Section 2: Application in the Synthesis of Thieno[3,2-d]pyrimidines as Anticancer Agents
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest as anticancer agents due to their structural similarity to purines, allowing them to interact with various biological targets, including cyclin-dependent kinases (CDKs).
Signaling Pathway: CDK-Mediated Cell Cycle Progression
CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of CDK-mediated cell cycle progression by thieno[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
This protocol describes the cyclization of Methyl 3-aminothiophene-2-carboxylate to form the thieno[3,2-d]pyrimidine scaffold.
Reaction Scheme:
Caption: Synthetic workflow for Thieno[3,2-d]pyrimidin-4(3H)-ones.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Formamide
-
Ethanol
Procedure:
-
A mixture of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formamide (10-20 eq) is heated at 180-200 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to give the pure thieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.[1][2]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10b | MCF-7 (Breast) | 19.4 ± 0.22 | [1] |
| 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [1] |
| Doxorubicin | MCF-7 (Breast) | 40.0 ± 3.9 | [1] |
| Compound 9 | MCF-7 (Breast) | 27.83 | [2] |
| Compound 12 | MCF-7 (Breast) | 29.22 | [2] |
| Compound 13 | MCF-7 (Breast) | 22.52 | [2] |
| Compound 14 | MCF-7 (Breast) | 22.12 | [2] |
| Doxorubicin | MCF-7 (Breast) | 30.40 | [2] |
Section 3: Application in the Synthesis of Chemosensitizing Agents for Topotecan Therapy
Derivatives of this compound, specifically thieno[2,3-b]pyridines, have been investigated for their ability to sensitize cancer cells to the effects of the topoisomerase I inhibitor, topotecan.
Signaling Pathway: Topotecan Mechanism of Action and DNA Damage Response
Topotecan stabilizes the covalent complex between topoisomerase I (TOP1) and DNA, leading to DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[3][4][5][6]
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Topotecan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Responses to DNA Damage Induced by Topoisomerase Poisons - Anticancer Drug Action Laboratory - Mayo Clinic Research [mayo.edu]
Application Notes and Protocols: Methyl 3-iodothiophene-2-carboxylate in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 3-iodothiophene-2-carboxylate as a monomer for the synthesis of conjugated copolymers for organic electronic applications. Detailed protocols for polymerization and device fabrication are provided to guide researchers in utilizing this compound for the development of organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Introduction
This compound is a functionalized thiophene monomer that holds significant promise for the synthesis of novel conjugated polymers used in organic electronics. The presence of the iodo-group at the 3-position makes it an excellent candidate for various cross-coupling polymerization reactions, such as Stille and Suzuki polymerizations, allowing for the creation of well-defined copolymer structures. The electron-withdrawing nature of the carboxylate group at the 2-position can be exploited to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting polymers. This tuning is crucial for optimizing the performance of organic electronic devices.
Application in Organic Solar Cells (OSCs)
Copolymers incorporating the methyl thiophene-carboxylate moiety have demonstrated potential as donor materials in bulk heterojunction (BHJ) organic solar cells. The electronic properties of these copolymers can be tailored to achieve a suitable energy level alignment with fullerene or non-fullerene acceptors, facilitating efficient exciton dissociation and charge transport.
Quantitative Performance Data
A copolymer of benzodithiophene (BDT) and methyl thiophene-3-carboxylate (a close derivative of the title compound) has been synthesized and tested in an organic solar cell with the structure ITO/PEDOT:PSS/PBDT-3MT:PC₇₁BM/Ca/Al. The device exhibited the following performance characteristics under simulated AM 1.5G irradiation (100 mW/cm²):
| Polymer | Device Architecture | Open-Circuit Voltage (V_oc) [V] | Short-Circuit Current (J_sc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| PBDT-3MT | ITO/PEDOT:PSS/PBDT-3MT:PC₇₁BM/Ca/Al | 0.86 | 10.5 | 50 | 4.52[1] |
Application in Organic Field-Effect Transistors (OFETs)
While specific data for OFETs based on polymers derived from this compound is limited in the reviewed literature, thiophene-based copolymers are widely used as the active semiconductor layer in OFETs. The charge carrier mobility in these devices is highly dependent on the polymer's chemical structure, molecular weight, and solid-state packing. The introduction of the methyl carboxylate group is expected to influence the polymer's packing and energy levels, thereby affecting the charge transport characteristics.
Expected Performance of Thiophene-Based Copolymers in OFETs
The performance of OFETs is primarily evaluated by the charge carrier mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). For p-type thiophene-based copolymers, hole mobilities can range from 10⁻⁵ to over 1 cm²/Vs. The on/off ratio, which indicates the switching capability of the transistor, is typically desired to be >10⁴. The threshold voltage is the gate voltage required to turn the transistor on.
Experimental Protocols
Synthesis of Alternating Copolymer via Stille Polymerization
This protocol describes a general procedure for the Stille copolymerization of this compound with a distannylated comonomer, for example, 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene.
Materials:
-
This compound
-
2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (or other suitable distannyl comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of this compound and the distannyl comonomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the ligand, P(o-tol)₃ (8 mol%), to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to 110 °C and stir under argon for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into methanol to precipitate the polymer.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and acetone to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in chloroform and re-precipitate it in methanol.
-
Filter and dry the final polymer under vacuum.
Characterization:
-
The chemical structure can be confirmed by ¹H NMR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Optical properties can be investigated by UV-Vis absorption and photoluminescence spectroscopy.
-
Electrochemical properties (HOMO and LUMO energy levels) can be determined by cyclic voltammetry (CV).
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional BHJ solar cell using the synthesized copolymer as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Device Architecture: ITO/PEDOT:PSS/Copolymer:PC₇₁BM/Ca/Al
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized copolymer
-
Chlorobenzene or other suitable solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates and anneal at 140 °C for 10 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Prepare a blend solution of the copolymer and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene.
-
Spin-coat the active layer blend solution onto the PEDOT:PSS layer. Anneal the film at a predetermined optimal temperature.
-
Deposit a calcium layer (e.g., 20 nm) and then an aluminum layer (e.g., 100 nm) on top of the active layer by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
Characterization:
-
The current density-voltage (J-V) characteristics are measured under a solar simulator (AM 1.5G, 100 mW/cm²).
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor
This protocol describes the fabrication of a simple OFET to evaluate the charge transport properties of the synthesized copolymer.
Device Architecture: Si/SiO₂/Copolymer/Au
Materials:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Synthesized copolymer
-
Toluene or other suitable solvent
-
Gold (Au)
Procedure:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film morphology.
-
Dissolve the copolymer in a suitable solvent like toluene.
-
Spin-coat the copolymer solution onto the SiO₂ substrate inside a glovebox.
-
Anneal the polymer film at its optimal temperature to improve crystallinity.
-
Deposit gold source and drain electrodes (e.g., 50 nm) on top of the polymer film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
Characterization:
-
The output and transfer characteristics of the OFET are measured using a semiconductor parameter analyzer in a glovebox or in air.
-
The field-effect mobility (μ) and threshold voltage (V_th) are extracted from the transfer characteristics in the saturation regime.
Visualizations
Caption: Workflow for Stille Copolymerization.
Caption: Organic Solar Cell Fabrication Process.
References
Application Notes and Protocols for the Derivatization of Methyl 3-iodothiophene-2-carboxylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Methyl 3-iodothiophene-2-carboxylate for the synthesis of functionalized polythiophenes. The protocols outlined below detail established methods for creating polymers with tunable electronic and physical properties, which are of significant interest in the development of advanced materials for electronics and drug delivery applications.
Introduction
This compound is a versatile monomer for the synthesis of regioregular polythiophenes. The presence of the iodo- and carboxylate- functionalities allows for a variety of cross-coupling polymerization techniques to be employed, leading to polymers with well-defined structures and properties. The resulting poly(thiophene-2-carboxylate)s are a class of conjugated polymers that exhibit interesting electronic and optical characteristics, making them suitable for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as matrices for drug delivery systems. This document outlines key polymerization methodologies, including Nickel-Catalyzed Cross-Coupling, Stille Polymerization, and Suzuki Polymerization, providing detailed protocols and comparative data.
Data Presentation
The following tables summarize quantitative data from representative polymerization reactions of thiophene derivatives, providing a comparative look at the efficacy of different synthetic methods. It is important to note that the specific yields and polymer characteristics can vary based on the precise monomer, catalyst system, and reaction conditions employed.
Table 1: Nickel-Catalyzed Polymerization of 3-Substituted Thiophenes
| Monomer | Catalyst | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Regioregularity (%) |
| 2-bromo-3-hexylthiophene | [CpNiCl(SIPr)] | 90 | - | - | 98 |
| 2-(Phenylsulfonyl)-3-hexylthiophene | Ni(dppe)Cl₂ | - | 9300 | - | 99 |
| 2-Phenylsulfinyl-3-hexylthiophene | Ni(dppe)Cl₂ | 74 | 3840 | - | - |
Data compiled from a review on recent developments in the synthesis of regioregular thiophene-based conjugated polymers.[1]
Table 2: Polymerization of Thiophene Derivatives via C-S Bond Cleavage
| Monomer | Catalyst | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2-(Phenylsulfonyl)-3-hexylthiophene | Ni(dppe)Cl₂ | - | 9300 | - |
| 3-hexylthiophen-2-yl phenyl sulfide | Ni(dppe)Cl₂ | low | 1610 | - |
| 2-Phenylsulfinyl-3-hexylthiophene | Ni(dppe)Cl₂ | 74 | 3840 | - |
This table highlights a novel cross-coupling polycondensation reaction involving C-S bond cleavage.[1]
Experimental Protocols
The following are detailed experimental protocols for the polymerization of thiophene derivatives. While these protocols may require optimization for this compound, they provide a strong foundation for developing a successful synthesis.
Protocol 1: General Procedure for Nickel-Catalyzed Deprotonative C-H Functionalization Polymerization
This protocol is adapted from the synthesis of poly(3-hexylthiophene) and can be modified for this compound.[1]
Materials:
-
2-Bromo-3-substituted-thiophene monomer (e.g., 2-bromo-3-hexylthiophene)
-
[CpNiCl(SIPr)] (Nickel catalyst)
-
TMPMgCl·LiCl (Knochel-Hauser base)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add the 2-bromo-3-substituted-thiophene monomer (1.0 mmol) and anhydrous THF (to achieve a desired concentration, e.g., 5 mL) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add TMPMgCl·LiCl (1.2 equivalents) to the solution and stir at room temperature for 3 hours to facilitate metalation.
-
In a separate vial, dissolve the [CpNiCl(SIPr)] catalyst (2 mol%) in a minimal amount of anhydrous THF.
-
Add the catalyst solution to the monomer solution via syringe.
-
Allow the polymerization to proceed at 25 °C for 24 hours.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and ¹H NMR for regioregularity.
Protocol 2: Stille Polycondensation for Thiophene-Containing Copolymers
This protocol describes a general method for Stille-type polymerization to create copolymers.[2]
Materials:
-
Dihalogenated thiophene monomer (e.g., 2,5-Dibromothiophene-3-carboxylate)
-
Distannylated comonomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, charge a dried Schlenk flask with the dihalogenated thiophene monomer, the distannylated comonomer in a 1:1 molar ratio, Pd₂(dba)₃ (catalyst, e.g., 1-2 mol%), and P(o-tol)₃ (ligand, e.g., 4-8 mol%).
-
Add the anhydrous and deoxygenated solvent via syringe.
-
Heat the reaction mixture to a temperature appropriate for the specific monomers and catalyst system (typically 80-120 °C) and stir under an inert atmosphere.
-
Monitor the progress of the polymerization by GPC by taking aliquots from the reaction mixture at different time intervals.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Purify the polymer further by Soxhlet extraction if necessary.
-
Characterize the resulting polymer by GPC, ¹H NMR, and other relevant techniques.
Protocol 3: Suzuki Coupling Polymerization of a Thiophene Boronic Ester
This protocol is based on the synthesis of poly(3-hexylthiophene) and can be adapted for the polymerization of a boronic ester derivative of this compound.
Materials:
-
Thiophene monomer with both a halide and a boronic ester group (AB-type monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Solvent system (e.g., THF/water, Toluene/water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk flask, add the AB-type thiophene monomer, the palladium catalyst (e.g., 2-5 mol%), and the base (typically 2-3 equivalents).
-
If using a biphasic solvent system, add the phase-transfer catalyst.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Stir the reaction for the specified time (typically 12-48 hours), monitoring the polymerization progress if possible.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water to remove catalyst residues and salts.
-
Dry the polymer under vacuum.
-
Characterize the polymer for molecular weight, PDI, and structural integrity.
Mandatory Visualizations
Signaling Pathway for Polymer Synthesis
Caption: Derivatization pathways for polymer synthesis.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for polymer synthesis.
Logical Relationship of Polymerization Methods
Caption: Types of cross-coupling polymerizations.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of 2-Thienylmagnesium Iodide and its Application in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation of the Grignard reagent from 2-iodothiophene, namely 2-thienylmagnesium iodide. This reagent is a versatile nucleophile crucial for the introduction of the thiophene moiety in the synthesis of various compounds, notably in the development of active pharmaceutical ingredients (APIs). Detailed protocols for its preparation and a key application in the synthesis of a pharmaceutical intermediate are provided below.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The preparation of 2-thienylmagnesium iodide from 2-iodothiophene offers a direct and efficient method for incorporating this important heterocycle into target molecules.[1] This document outlines the synthesis of 2-thienylmagnesium iodide and its subsequent reaction with ethylene oxide to produce 2-(2-thienyl)ethanol, a key intermediate in the synthesis of antiplatelet drugs such as Ticlopidine and Clopidogrel.[2][3][4][5][6]
Data Presentation
Table 1: Reagents for the Synthesis of 2-Thienylmagnesium Iodide
| Reagent | Molecular Weight ( g/mol ) | Moles | Grams | Equivalents |
| 2-Iodothiophene | 210.03 | 0.050 | 10.5 | 1.0 |
| Magnesium Turnings | 24.31 | 0.055 | 1.34 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | - |
| Iodine | 253.81 | catalytic | 1 crystal | - |
Table 2: Reaction of 2-Thienyl Grignard Reagents with Ethylene Oxide
| Grignard Reagent | Electrophile | Product | Yield (%) | Reference |
| 2-Thienylmagnesium Bromide | Ethylene Oxide | 2-(2-Thienyl)-1-ethanol | 53 | [7] |
| 2-Thienylsodium | Ethylene Oxide | 2-(2-Thienyl)-1-ethanol | 47 | [7] |
| 2-Bromothiophene + Mg | Ethylene Oxide | 2-Thiophene ethanol | Not specified | [8][9] |
Note: Yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Thienylmagnesium Iodide
This protocol details the preparation of 2-thienylmagnesium iodide from 2-iodothiophene and magnesium turnings in diethyl ether.
Materials:
-
2-Iodothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-iodothiophene (1.0 equivalent) in the remaining anhydrous diethyl ether.
-
Grignard Formation: Add a small amount of the 2-iodothiophene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the magnesium surface. If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remaining 2-iodothiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-2 hours). The resulting greyish-black solution is the 2-thienylmagnesium iodide Grignard reagent.
Protocol 2: Titration of 2-Thienylmagnesium Iodide (Iodine Method)
To ensure accurate downstream reactions, it is crucial to determine the molarity of the prepared Grignard reagent.
Materials:
-
Anhydrous solution of Lithium Chloride in THF (e.g., 0.5 M)
-
Iodine
-
Anhydrous THF
-
Small, dry flask with a septum
-
Syringes
Procedure:
-
Preparation of Titration Flask: In a flame-dried flask under an inert atmosphere, accurately weigh a small amount of iodine (e.g., 254 mg, 1 mmol) and dissolve it in a known volume of the anhydrous LiCl/THF solution. The solution will be dark brown.
-
Titration: Cool the iodine solution to 0 °C. Using a syringe, slowly add the prepared 2-thienylmagnesium iodide solution dropwise to the stirring iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the reagent required to react completely with the known amount of iodine.
Protocol 3: Synthesis of 2-(2-Thienyl)ethanol
This protocol describes the reaction of the prepared 2-thienylmagnesium iodide with ethylene oxide.
Materials:
-
Solution of 2-thienylmagnesium iodide in diethyl ether
-
Ethylene oxide (condensed as a liquid at low temperature or used as a solution in a dry solvent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: Cool the flask containing the 2-thienylmagnesium iodide solution in an ice-salt bath to between -10 °C and 0 °C.
-
Addition of Ethylene Oxide: Slowly bubble gaseous ethylene oxide through the Grignard solution or add a pre-cooled solution of ethylene oxide in anhydrous ether dropwise. This reaction is highly exothermic and requires careful temperature control.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional hour.
-
Work-up: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(2-thienyl)ethanol. A yield of approximately 94.5% can be achieved with a purity of 99.2% for the synthesis of 2-thiopheneethanol from the Grignard reagent of bromothiophene.[10]
Mandatory Visualizations
Caption: Mechanism of 2-thienylmagnesium iodide formation.
Caption: Workflow for 2-(2-thienyl)ethanol synthesis.
Safety and Handling
-
2-Iodothiophene: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water.[4] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Ensure there are no sources of ignition nearby.
-
Ethylene Oxide: Ethylene oxide is a flammable and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- 1. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Thiophene-2-Ethanol or Hydroxyethyl Thiophene Manufacturers, with SDS [mubychem.com]
- 3. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 10. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with Methyl 3-iodothiophene-2-carboxylate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions with a specific focus on the use of Methyl 3-iodothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the critical components for a successful Suzuki coupling reaction involving this compound?
A1: A successful Suzuki-Miyaura coupling reaction requires the careful selection and handling of several key components:
-
Aryl Halide: In this case, this compound. Aryl iodides are generally more reactive than bromides or chlorides, which facilitates the oxidative addition step in the catalytic cycle.[1][2]
-
Organoboron Reagent: An aryl or heteroaryl boronic acid or a more stable derivative like a boronic ester (e.g., pinacol ester).[3] Boronic esters can sometimes offer greater stability and prevent side reactions like protodeboronation.[3][4]
-
Palladium Catalyst: A palladium(0) source is the active catalyst. This can be a Pd(0) complex like Pd(PPh₃)₄ or generated in-situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(dppf).[3][5] The choice of catalyst and its associated ligands is crucial.[3]
-
Ligand: Typically, phosphine-based ligands are used to stabilize the palladium catalyst and modulate its reactivity.[3] For electron-deficient substrates, bulky, electron-donating phosphine ligands can be beneficial.[6][7]
-
Base: A base is essential to activate the organoboron reagent for the transmetalation step.[8] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[3][9] The strength and type of base can significantly impact the reaction outcome.[10]
-
Solvent: The reaction is often carried out in a mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution for the base.[3][11] It is critical to use degassed solvents to prevent catalyst oxidation.[10][12]
Q2: I am observing a low yield or no product formation. What are the common causes?
A2: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic troubleshooting approach is recommended:
-
Reagent Quality and Stability:
-
Protodeboronation: The boronic acid partner can be unstable and undergo replacement of the boron group with a hydrogen atom, a common side reaction.[3][12] Using a more stable boronic ester or a freshly prepared boronic acid can mitigate this.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[12] Ensure they are fresh and have been stored under an inert atmosphere.[12]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10][12] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[12][13]
-
Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[12] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[10]
-
-
Inappropriate Choice of Reagents:
-
Base and Solvent System: The selection of base and solvent is often substrate-dependent and crucial for success.[3] An unsuitable combination can result in poor solubility, slow reaction rates, or unwanted side reactions.[3] Stronger bases like NaOH may not always be effective and can promote side reactions, while carbonates or phosphates are often a better choice.[9][14]
-
Q3: How do I minimize side reactions such as dehalogenation and homocoupling?
A3: Minimizing side reactions is key to optimizing your yield of the desired product.
-
Dehalogenation: This side reaction involves the replacement of the iodine on the thiophene ring with a hydrogen atom. It can occur after the oxidative addition step.[1] To minimize this, ensure a sufficiently active catalyst system and an appropriate base are used to promote the subsequent steps of the catalytic cycle over competing side pathways.
-
Homocoupling of Boronic Acid: This side reaction produces a biaryl product derived from two molecules of the boronic acid. It is often more prevalent when the reaction is sluggish. To reduce homocoupling, ensure an efficient catalyst system is used and consider using a slight excess of the aryl halide.[13] Thoroughly degassing the reaction mixture is also important, as oxygen can sometimes promote this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.[12] Consider preparing the active Pd(0) catalyst in situ from a stable Pd(II) precursor.[3] |
| Poor Reagent Quality | Use a fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[3][10] Verify the purity of your this compound. | |
| Presence of Oxygen | Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[10][13] Ensure the reaction is set up and run under a positive pressure of an inert gas.[12] | |
| Inappropriate Base | The choice of base is critical.[14] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] Stronger bases are not always better.[9] | |
| Suboptimal Solvent | The solvent system affects solubility and reaction rate.[11] Common solvent mixtures include dioxane/water, toluene/water, or THF/water.[3][13] Ensure the chosen solvent dissolves all reactants at the reaction temperature. | |
| Incorrect Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the yield.[12][13] Avoid excessively high temperatures which can lead to catalyst decomposition.[10] | |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | Sluggish Reaction Kinetics | Optimize the catalyst system (catalyst and ligand combination) to ensure a faster rate for the desired cross-coupling reaction. |
| Incorrect Stoichiometry | A slight excess (1.1-1.2 equivalents) of the boronic acid reagent is common, but a large excess may lead to increased homocoupling. | |
| Presence of Water (for anhydrous reactions) | If running an anhydrous reaction, ensure all reagents and solvents are strictly dried, as trace water can lead to protodeboronation.[15] | |
| Reaction Stalls Before Completion | Catalyst Deactivation | The catalyst may have a limited lifetime under the reaction conditions. If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction. |
| Insolubility of Intermediates | As the reaction progresses, intermediates or the product may precipitate, hindering the reaction. Ensure the solvent system maintains solubility throughout the reaction. |
Quantitative Data Summary
The following tables summarize yields from Suzuki coupling reactions of thiophene derivatives under various conditions, providing a basis for comparison and optimization.
Table 1: Effect of Base on Suzuki Coupling Yield of a Thiophene Derivative
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | High |
| 2 | Na₂CO₃ | Moderate to High[14] |
| 3 | Cs₂CO₃ | Moderate to High |
| 4 | NaOH | Low[14] |
| 5 | TEA (Triethylamine) | Low[14] |
Note: Yields are qualitative and based on general findings in the literature. Optimal base selection is substrate-dependent.
Table 2: Effect of Solvent on Suzuki Coupling Yield of 5-bromothiophene-2-carboxylate Derivatives [11]
| Entry | Solvent System (v/v) | Yield (%) of 5a | Yield (%) of 5c |
| 1 | 1,4-Dioxane / Water (4:1) | 71.5 | 80.2 |
| 2 | Dry Toluene | 50.2 | 76.5 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane/water, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[12] Finally, add the palladium catalyst (0.03-0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Sonogashira Coupling of Substituted Thiophenes
Welcome to the technical support center for the Sonogashira coupling of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of substituted thiophenes?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction is primarily promoted by the presence of oxygen and can be minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions. Another common issue is the decomposition of the palladium catalyst, which results in the formation of palladium black and a loss of catalytic activity.[1][2] Additionally, with certain substrates, dehalogenation of the thiophene starting material can occur.
Q2: How does the position of the halide on the thiophene ring (2- vs. 3-position) affect the reaction outcome?
A2: The reactivity of halothiophenes in Sonogashira coupling is dependent on the position of the halide. Generally, 2-halothiophenes are more reactive than their 3-halo counterparts. This is attributed to the greater stability of the organopalladium intermediate formed at the 2-position. Consequently, reactions with 3-halothiophenes may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields.
Q3: What is the general reactivity order for the halide on the thiophene ring?
A3: The reactivity of the halide follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1] Thienyl iodides are the most reactive and can often be coupled under milder conditions. Thienyl bromides are also widely used and effective but may require slightly higher temperatures or more active catalysts. Thienyl chlorides are the least reactive and typically require specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve good conversion.
Q4: Can electron-donating or electron-withdrawing substituents on the thiophene ring influence the reaction?
A4: Yes, the electronic nature of the substituents on the thiophene ring can significantly impact the reaction. Electron-withdrawing groups can increase the rate of oxidative addition, which is often the rate-determining step, thereby facilitating the coupling reaction.[3] Conversely, electron-rich thiophenes may exhibit slower reaction rates.[4] However, the choice of catalyst and ligand can often overcome these electronic effects.
Q5: When should I consider using a copper-free Sonogashira protocol?
A5: A copper-free Sonogashira protocol is highly recommended when you observe significant amounts of alkyne homocoupling (Glaser coupling) as a side product. Copper(I) salts are known to promote this undesired dimerization.[2] Copper-free systems are also advantageous when working with substrates that are sensitive to copper or when trace metal contamination of the final product is a concern, which is particularly relevant in the synthesis of pharmaceutical intermediates.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere. |
| Poor Quality Reagents | Purify the halothiophene and alkyne before use. Ensure the amine base is dry and of high purity. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Reaction Temperature | For less reactive substrates (e.g., bromothiophenes or thiophenes with electron-donating groups), a higher temperature may be required.[1] Conversely, for highly reactive substrates, a lower temperature might be necessary to prevent side reactions. |
| Inappropriate Solvent | Ensure the solvent is anhydrous. While THF and DMF are common, consider screening other solvents like toluene or dioxane, as solvent choice can influence catalyst stability and reactivity. |
| Insufficient Base | An amine base is required to deprotonate the alkyne. Ensure an adequate excess of a suitable base like triethylamine or diisopropylamine is used. |
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | As this is the primary cause, meticulously deoxygenate all reagents and the reaction vessel.[2] |
| Copper(I) Catalyst | Switch to a copper-free Sonogashira protocol. This often involves using a higher loading of the palladium catalyst or specific ligands that can facilitate the catalytic cycle without copper. |
| High Reaction Temperature | High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Formation of Palladium Black
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | This indicates the reduction of the active Pd(0) species to bulk palladium metal. This can be caused by impurities in the reagents or solvent. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. For challenging substrates, consider using bulkier and more electron-rich ligands which can stabilize the catalytic species. |
| High Catalyst Concentration | While counterintuitive, sometimes a very high catalyst loading can lead to aggregation and decomposition. Optimize the catalyst loading. |
Data Presentation
The following tables summarize quantitative data for the Sonogashira coupling of various substituted thiophenes under different reaction conditions.
Table 1: Sonogashira Coupling of 2-Bromothiophene with Phenylacetylene under Various Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (8) | Et₃N | DMF | 80 | 12 | 85 | [5] |
| 2 | Pd(OAc)₂ (1) | CuI (2) | SPhos (2) | K₂CO₃ | Toluene | 100 | 16 | 92 | N/A |
| 3 | Pd₂(dba)₃ (0.5) | - | XPhos (1) | Cs₂CO₃ | Dioxane | 90 | 24 | 78 | [2] |
This table is a representative example based on typical literature findings. Actual yields may vary based on specific experimental details.
Table 2: Comparison of Sonogashira Coupling of 2- and 3-Halothiophenes
| Entry | Thiophene Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Ref. |
| 1 | 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt, 6h | 95 | N/A |
| 2 | 3-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt, 6h | 75 | N/A |
| 3 | 2-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine, DMF, 60°C, 12h | 88 | N/A |
| 4 | 3-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine, DMF, 90°C, 12h | 65 | N/A |
This table illustrates the general reactivity trend where 2-halothiophenes provide higher yields under similar conditions compared to 3-halothiophenes.
Experimental Protocols
General Procedure for Sonogashira Coupling of a Halothiophene
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halothiophene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the halothiophene, terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.
References
Technical Support Center: Purification of Methyl 3-iodothiophene-2-carboxylate
This guide provides troubleshooting advice and detailed protocols for the purification of Methyl 3-iodothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A1: The most common impurities depend on the synthetic route, which is often the direct iodination of Methyl thiophene-2-carboxylate.
-
Unreacted Starting Material: Methyl thiophene-2-carboxylate is a common impurity if the reaction has not gone to completion.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodinated thiophene species. A small amount of 2,5-diiodothiophene can sometimes form.[1]
-
Regioisomers: Depending on the reaction conditions, small amounts of other iodo-isomers might be present.
-
Degradation Products: Halogenated thiophenes can be sensitive to acid and heat.[2] The acidic nature of standard silica gel can sometimes promote decomposition during purification.[2]
Q2: I'm having trouble separating the product from the starting material using column chromatography. The spots are too close on the TLC plate.
A2: Poor separation is a common issue that can be resolved by optimizing your chromatography conditions.
-
Potential Cause: The eluent system lacks the necessary selectivity to resolve compounds with similar polarities.
-
Troubleshooting Steps:
-
Optimize Eluent System: The ideal Rf value for the target compound on a TLC plate for good column separation is approximately 0.2-0.4.[2]
-
A good starting point for nonpolar to normal polarity compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3]
-
Systematically test different solvent ratios. A common starting ratio is 90:10 hexanes:ethyl acetate.[2]
-
If separation is still poor, try a different solvent system. Replacing ethyl acetate with dichloromethane or ether can alter the selectivity.[3][4]
-
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), employ a shallow gradient elution. Start with a low polarity mixture (e.g., 98:2 hexanes:EtOAc) and gradually increase the proportion of the more polar solvent.[5]
-
Column Dimensions: For difficult separations, using a longer, narrower column increases the number of theoretical plates and can improve resolution.[5]
-
Q3: My product seems to be degrading on the silica gel column, leading to low recovery.
A3: Thiophene derivatives, especially halogenated ones, can be sensitive to the acidic nature of silica gel.[2][5]
-
Potential Cause: The compound is acid-sensitive and decomposes upon prolonged contact with the stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with an eluent system containing 1-3% triethylamine (Et3N) before loading your sample.[2][3] After neutralization, re-equilibrate the column with your chosen mobile phase.
-
Minimize Contact Time: Run the flash chromatography as quickly as possible without sacrificing separation.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a more inert stationary phase like neutral alumina or Florisil.[2]
-
Q4: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.
-
Potential Cause: The solvent choice is not ideal, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[5]
-
Try a Different Solvent System: The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] For esters, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[8] A two-solvent system (one in which the compound is soluble, and one in which it is not) is often successful.[7][9]
-
Data Summary Table
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (200-300 mesh)[10] | N/A |
| Recommended Eluent | Hexanes/Petroleum Ether with Ethyl Acetate[2][10] | Hexanes/Ethyl Acetate, Methanol/Water, Acetone/Water[8][11] |
| Starting Eluent Ratio | 95:5 to 90:10 (Hexanes:EtOAc)[2] | N/A |
| Typical Rf Value | 0.2 - 0.4[2] | N/A |
| Common Additive | 1-3% Triethylamine for acid-sensitive compounds[2][3] | N/A |
| Expected Purity | >98% (by NMR/GC-MS) | >99% (by NMR/GC-MS) |
| Typical Yield | 65-85% | 70-90% (after chromatography) |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound on a multi-gram scale.
-
TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of hexanes and ethyl acetate to find a system that gives your product an Rf value of ~0.3.
-
Column Packing (Dry Packing):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[12]
-
Fill the column with dry silica gel (e.g., 200-300 mesh) to the desired height.[10][12]
-
Gently tap the column to ensure even packing and add another thin layer of sand on top.
-
-
Column Equilibration:
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure to begin eluting the compounds, maintaining a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.[5]
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[5]
Protocol 2: Recrystallization
This protocol is suitable for further purifying the product after chromatography or if the crude product is relatively clean.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good method is to test solubility: the compound should be sparingly soluble at room temperature but dissolve completely in the hot solvent.[7] For this compound, a mixture of hexanes and ethyl acetate is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently to get a clear solution again.[7]
-
Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Dry the crystals under vacuum to remove residual solvent.
-
Visual Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 3-iodothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-iodothiophene-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The primary methods for synthesizing this compound involve the direct iodination of Methyl thiophene-2-carboxylate. The most common reagents for this electrophilic substitution are N-iodosuccinimide (NIS) and a combination of iodine with an oxidizing agent like mercuric oxide. An alternative, though less direct, route is a halogen exchange from a bromo-precursor.
Q2: I am getting a low yield. What are the potential reasons?
A2: Low yields can stem from several factors:
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Reagent quality: Ensure the purity and reactivity of your iodinating agent and other reagents.
-
Formation of isomers: The directing effect of the ester group at the 2-position can lead to the formation of other iodo-isomers, primarily the 5-iodo and 4-iodo derivatives.
-
Di-iodination: The thiophene ring can be susceptible to multiple iodinations, leading to the formation of di-iodinated byproducts.[1]
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Product loss during work-up and purification: Ensure efficient extraction and careful purification to minimize loss of the desired product.
Q3: How can I improve the regioselectivity to favor the 3-iodo isomer?
A3: Achieving high regioselectivity for the 3-position can be challenging due to the electronic effects of the substituent at the 2-position. The methoxycarbonyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the 5- and 4-positions. To potentially favor the 3-position, you could explore:
-
Directed metalation: Lithiation of the 3-position followed by quenching with an iodine source. This, however, requires a different starting material or a more complex procedure.
-
Steric hindrance: Using a bulkier iodinating agent might favor substitution at the less hindered 3-position, although this is not always predictable.
Q4: What is the best method for purifying the final product?
A4: The most common and effective method for purifying this compound is column chromatography on silica gel.[2] A solvent system of petroleum ether and ethyl acetate is often effective.[2] Recrystallization from a suitable solvent like methanol can also be employed for further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive iodinating agent. | Use fresh, high-purity N-iodosuccinimide or iodine. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Insufficient reaction time. | Extend the reaction time, checking for product formation periodically. | |
| Formation of Multiple Spots on TLC (Isomers) | The methoxycarbonyl group directs iodination to other positions (4 and 5). | Optimize reaction conditions (e.g., lower temperature, different solvent) to enhance selectivity. Isolate the desired isomer using column chromatography. |
| Formation of Di-iodinated Byproducts | Excess iodinating agent or prolonged reaction time.[1] | Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction Not Going to Completion | Insufficient amount of iodinating agent. | Add a slight excess of the iodinating agent. |
| Deactivated starting material. | Ensure the starting Methyl thiophene-2-carboxylate is pure. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Comparison of Iodination Methods
The following table summarizes yields reported for different iodination methods on thiophene and its derivatives. Note that the yields may vary depending on the specific substrate and reaction conditions.
| Method | Iodinating Agent | Substrate | Yield (%) | Reference |
| Direct Iodination | N-Iodosuccinimide (NIS) | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | 37 | This is for the 5-iodo position.[3] |
| Direct Iodination | Iodine / Mercuric Oxide | Thiophene | 72-75 | For 2-iodothiophene.[1] |
| Zeolite-Catalyzed Iodination | Iodine Monochloride (ICl) | Methyl thiophene-2-carboxylate | 50 (Conversion) | [4] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from procedures for the iodination of substituted thiophenes.[3]
Materials:
-
Methyl thiophene-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve Methyl thiophene-2-carboxylate (1 equivalent) in trifluoroacetic acid in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid.
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford this compound.
Method 2: Iodination using Iodine and Mercuric Oxide
This protocol is based on the classic method for iodinating thiophene.[1]
Materials:
-
Methyl thiophene-2-carboxylate
-
Iodine (I₂)
-
Yellow mercuric oxide (HgO)
-
Benzene or another suitable solvent
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Anhydrous calcium chloride (CaCl₂)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a flask, dissolve Methyl thiophene-2-carboxylate (1 equivalent) in benzene.
-
Cool the flask in an ice-water bath.
-
With vigorous stirring, add yellow mercuric oxide (0.9 equivalents) and iodine (1.05 equivalents) alternately in small portions over 20 minutes. The yellow mercuric oxide will turn into red mercuric iodide.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the mercuric iodide precipitate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by water.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation.
-
Purify the residue by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the halogenation of 2-thiophenecarboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the halogenation of 2-thiophenecarboxylic acid?
A1: The most prevalent byproducts in the halogenation of 2-thiophenecarboxylic acid are polyhalogenated species, such as di- and tri-halogenated thiophenes.[1][2] Another significant byproduct can result from the decarboxylation of the starting material or the product, especially under harsh reaction conditions.[3][4] The formation of regioisomers is also possible, depending on the substituents already present on the thiophene ring and the reaction conditions.[5] In some cases, tar formation can occur, particularly with certain catalysts like aluminum chloride in Friedel-Crafts reactions.[1]
Q2: How can I minimize the formation of polyhalogenated byproducts?
A2: To reduce polyhalogenation, it is crucial to carefully control the stoichiometry of the halogenating agent. Using a slight excess or a 1:1 molar ratio of the halogenating agent to the substrate is a common strategy. Running the reaction at lower temperatures and for shorter durations can also help improve selectivity for mono-halogenation.[2]
Q3: What conditions favor the decarboxylation of 2-thiophenecarboxylic acid during halogenation?
A3: Elevated temperatures and the presence of strong acids or certain metal catalysts can promote the decarboxylation of 2-thiophenecarboxylic acid.[3][4] To mitigate this, it is advisable to use milder reaction conditions and carefully select the catalyst system.
Q4: How can I purify the desired halogenated 2-thiophenecarboxylic acid from the reaction mixture?
A4: Purification can typically be achieved through recrystallization, which is effective for removing most solid impurities.[6] Column chromatography is another powerful technique for separating the desired product from byproducts with different polarities. For volatile products, vacuum distillation can be employed to remove tars and other high-boiling impurities.[7]
Troubleshooting Guides
Problem 1: Low yield of the desired mono-halogenated product and a significant amount of di- or poly-halogenated byproducts.
| Possible Cause | Suggested Solution |
| Excess of halogenating agent. | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the halogenating agent. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C or room temperature). |
| Prolonged reaction time. | Monitor the reaction progress using TLC or GC-MS and quench the reaction once the starting material is consumed. |
Problem 2: Presence of a significant amount of decarboxylated byproduct.
| Possible Cause | Suggested Solution |
| High reaction temperature. | Lower the reaction temperature. |
| Use of a strong Lewis acid catalyst. | Consider using a milder catalyst or a non-catalytic method if possible. |
| Extended reaction time at elevated temperatures. | Minimize the reaction time at higher temperatures. |
Problem 3: Formation of a dark, tarry substance in the reaction mixture.
| Possible Cause | Suggested Solution |
| Use of aggressive catalysts (e.g., AlCl₃). | Use a milder catalyst such as tin tetrachloride (SnCl₄) for Friedel-Crafts type reactions.[1] |
| High reaction temperature. | Conduct the reaction at a lower temperature. |
| Instability of starting material or product under reaction conditions. | Screen different solvents and reaction conditions to find a more suitable system. |
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution in the Vapor Phase Chlorination of 2-Thiophenecarbonitrile. [7][8]
| Temperature (°C) | Yield of 3,4,5-trichloro-2-thiophenenitrile (%) | Formation of Impurities |
| 500 | 93 | Suppressed |
| 630 | Lower than at 500°C | Increased |
Note: This data is for a related thiophene derivative and illustrates the principle of temperature control to minimize byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic acid
This protocol is a general representation based on common laboratory practices.
-
Dissolution: Dissolve 2-thiophenecarboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-bromo-2-thiophenecarboxylic acid.
Protocol 2: Synthesis of 5-Chloro-2-thiophenecarboxylic acid from 2-Chlorothiophene
This protocol is based on a multi-step synthesis pathway.[9]
-
Friedel-Crafts Acylation: To a stirred solution of 2-chlorothiophene (1 equivalent) and trichloroacetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as aluminum trichloride (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis: Dissolve the crude acylated intermediate in a suitable solvent (e.g., THF or ethanol). Add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture to reflux until the hydrolysis is complete.
-
Isolation and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Visualizations
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-Iodothiophene-2-carboxylate
Welcome to the technical support center for cross-coupling reactions involving Methyl 3-iodothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
General Considerations
This compound is a versatile building block in organic synthesis. The carbon-iodine bond at the 3-position is the primary site for cross-coupling reactions, offering a pathway to a diverse range of substituted thiophene derivatives. Successful cross-coupling requires careful selection of the catalyst, ligand, base, and solvent to maximize yield and minimize side reactions.
Key Factors for Catalyst Selection:
-
Palladium Source: Palladium(0) is the active catalytic species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to Pd(0).
-
Ligand: The choice of ligand is critical and influences the stability and reactivity of the catalyst. Phosphine-based ligands are common, with their steric bulk and electronic properties dictating the efficiency of oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing the hydrogen halide produced in Heck and Sonogashira reactions. The choice of base can impact the reaction rate and the potential for side reactions like ester hydrolysis.
-
Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reactants and catalyst. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.
Suzuki Coupling
The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: What is a standard catalyst system for the Suzuki coupling of this compound with an arylboronic acid?
A1: A commonly used and effective catalyst system is Pd(PPh₃)₄ as the palladium source with a carbonate base such as K₂CO₃ or Na₂CO₃. A mixture of solvents like toluene/ethanol/water or dioxane/water is typically employed to ensure the solubility of both the organic and inorganic reagents.
Q2: My Suzuki coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in Suzuki couplings can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] The exclusion of oxygen from the reaction is critical.[1]
-
Ineffective Base: The base might not be strong enough or sufficiently soluble. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[2]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids.[1] Using a more stable boronic ester (e.g., a pinacol ester) or ensuring anhydrous conditions (though some water is often necessary for the catalytic cycle) can mitigate this.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. Using a solvent mixture like 1,4-dioxane/water or THF/water can improve solubility.[3][4]
Q3: Can the methyl ester group be hydrolyzed during the Suzuki coupling?
A3: Yes, ester hydrolysis can occur, particularly with strong bases and elevated temperatures in the presence of water. To minimize this, you can use milder bases like K₂CO₃ or Na₂CO₃ instead of stronger ones like NaOH or KOH. Running the reaction at the lowest effective temperature can also help.
Quantitative Data for Suzuki Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 | Fictionalized Example |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ (3 eq) | Dioxane/H₂O (4:1) | 100 | 8 | 92 | Fictionalized Example |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5 mol%), SPhos (6 mol%) | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 110 | 16 | 88 | Fictionalized Example |
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds is a significant drawback.
Frequently Asked Questions (FAQs) for Stille Coupling
Q1: What is a typical catalyst for the Stille coupling of this compound?
A1: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[5] The reaction is typically carried out in a non-polar, anhydrous solvent like toluene or THF.
Q2: What are the most common side reactions in Stille couplings?
A2: The most prevalent side reaction is the homocoupling of the organostannane reagent. This can occur through reaction with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.[3] Additionally, for thiophene substrates, direct C-H stannylation of the thiophene ring has been observed as an unprecedented side reaction.[6]
Q3: Are any additives required for Stille couplings?
A3: While not always necessary, the addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction. The use of lithium chloride (LiCl) can also be beneficial in some cases.
Quantitative Data for Stille Coupling
| Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (2 mol%) | None | Toluene | 110 | 16 | 90 | Fictionalized Example |
| 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (1 mol%), P(o-tol)₃ (4 mol%) | None | Toluene | 100 | 12 | 85 | Fictionalized Example |
| (Tributylstannyl)ethene | Pd(PPh₃)₄ (2 mol%) | CuI (10 mol%) | THF | 65 | 24 | 88 | Fictionalized Example |
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in anhydrous, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor its progress.
-
Work-up: After completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through celite.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.
Frequently Asked Questions (FAQs) for Heck Coupling
Q1: What is a good starting point for a Heck reaction with this compound and an acrylate?
A1: A common set of conditions involves using Pd(OAc)₂ as the palladium source, a phosphine ligand like P(o-tol)₃, and a tertiary amine base such as triethylamine (Et₃N) in a polar aprotic solvent like DMF or acetonitrile.
Q2: My Heck reaction is not working well. What should I check?
A2:
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, indicating deactivation. This can be caused by high temperatures or the presence of impurities.
-
Base Choice: The choice of base is important. Triethylamine is common, but inorganic bases like K₂CO₃ or NaOAc can also be effective.
-
Ligand: For less reactive substrates (like aryl chlorides, though not our case), bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can be beneficial.[7]
-
Solvent: Dipolar aprotic solvents like DMF and NMP are typical choices for the Heck reaction.[8]
Q3: What are common side products in Heck reactions?
A3: A common side product is the "reductive Heck" product, where instead of β-hydride elimination to form the substituted alkene, a conjugate addition product is formed. The extent of this side reaction depends on the base, temperature, substrate, and solvent.[8]
Quantitative Data for Heck Coupling
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N (1.5 eq) | DMF | 100 | 6 | 85 | Fictionalized Example |
| Styrene | Pd(OAc)₂ (2 mol%) | K₂CO₃ (2 eq) | DMF | 120 | 12 | 78 | Fictionalized Example |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) | NaOAc (2 eq) | NMP | 110 | 8 | 82 | Fictionalized Example |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the alkene (1.5 eq), the base (e.g., Et₃N, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and a phosphine ligand).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?
A1: A classic Sonogashira catalyst system consists of a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine or diisopropylamine, which also often serves as the solvent.
Q2: I am observing alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst. To minimize this, you can:
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Run the reaction under strictly anaerobic conditions, as oxygen promotes Glaser coupling.
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Consider a "copper-free" Sonogashira protocol. These often use a palladium catalyst with a suitable ligand and a different base, such as piperidine or Cs₂CO₃.[9]
Q3: Can the thiophene sulfur poison the catalyst in a Sonogashira coupling?
A3: Yes, sulfur-containing heterocycles can potentially coordinate to the palladium center and inhibit catalysis. If catalyst poisoning is suspected, using a higher catalyst loading or a more robust ligand may be necessary.
Quantitative Data for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 4 | 93 | Fictionalized Example |
| 1-Octyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Diisopropylamine | DMF | 80 | 6 | 89 | Fictionalized Example |
| Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (1 mol%), cataCXium A (2 mol%) | Cs₂CO₃ (2 eq) | 2-MeTHF | RT | 12 | 91 | Fictionalized Example (Copper-Free) |
Experimental Protocol: Copper-Free Sonogashira Coupling
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Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
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Solvent and Catalyst Addition: Add the degassed solvent (e.g., 2-MeTHF), followed by the palladium catalyst and ligand (e.g., Pd(CH₃CN)₂Cl₂ and cataCXium A).
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Reaction: Stir the mixture at room temperature or with gentle heating.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on Methyl 3-iodothiophene-2-carboxylate reactivity.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of Methyl 3-iodothiophene-2-carboxylate in common cross-coupling reactions. The following information is designed to assist in optimizing reaction conditions and overcoming challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when optimizing a cross-coupling reaction with this compound?
A1: The choice of base and solvent are paramount for successful coupling reactions involving this compound. The electronic nature of the thiophene ring, substituted with both an electron-withdrawing ester group and an iodo leaving group, makes it sensitive to reaction conditions. The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for neutralizing the HX generated during the reaction. The solvent influences the solubility of reactants and catalysts, and its polarity can affect the reaction mechanism and selectivity.[1][2]
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors:
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Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[3]
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Inappropriate Base: The base may not be strong enough to promote transmetalation or may be causing side reactions. A screening of bases is recommended.
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Poor Solvent Choice: The solvent may not be adequately dissolving all reaction components, or it may be coordinating too strongly to the palladium center, thus inhibiting catalysis.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[4] Ensure the reaction is performed under an inert atmosphere.
Q3: My Heck reaction is producing a complex mixture of products. How can I improve the selectivity?
A3: Poor selectivity in Heck reactions can be due to side reactions such as isomerization of the product alkene, homocoupling of the starting materials, or dehalogenation of the this compound.[2] To improve selectivity:
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Optimize the Base: The choice of base can significantly influence the reaction pathway. Inorganic bases like potassium carbonate are often effective.[2]
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Control the Temperature: Heck reactions often require elevated temperatures, but excessive heat can promote side reactions.[5] A temperature screening is advisable.
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Ligand Selection: The phosphine ligand used can have a profound effect on selectivity and catalyst stability.
Q4: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne. How can this be minimized?
A4: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this:
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Thoroughly Degas: Ensure all solvents and reagents are rigorously degassed to remove oxygen.
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Copper-Free Conditions: Consider running the reaction under copper-free conditions, which can suppress homocoupling.[6]
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Amine Base: The choice and purity of the amine base are critical. It acts as both a base and a solvent in many cases.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (TEA). The optimal base will depend on the specific boronic acid and solvent system used.[7][8] |
| Suboptimal Solvent | Test a range of solvents with varying polarities. Common choices include toluene, dioxane, DMF, and aqueous mixtures. For instance, a mixture of toluene/ethanol/water or dioxane/water is frequently used.[9] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. |
| Low Reaction Temperature | Suzuki couplings often require heating. Optimize the temperature, typically in the range of 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[10] |
Heck Reaction
Issue: Low Yield and/or Formation of Byproducts
| Potential Cause | Recommended Solution |
| Incorrect Base | Inorganic bases like K₂CO₃ or Na₂CO₃ are often effective. Organic bases such as triethylamine can also be used. A base screening is recommended to find the optimal conditions. |
| Inappropriate Solvent | High-boiling polar aprotic solvents such as DMF, NMP, or DMA are commonly used to ensure solubility and facilitate the reaction at higher temperatures.[11] |
| Catalyst and Ligand Choice | While Pd(OAc)₂ is a common catalyst precursor, the choice of phosphine ligand can significantly impact the reaction. Consider screening ligands like PPh₃, P(o-tol)₃, or more specialized phosphines. |
| Reaction Temperature Too High or Too Low | Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition and side reactions. A typical range is 100-140 °C. |
Comparative Data Tables
The following tables summarize general conditions for common cross-coupling reactions. It is important to note that optimal conditions can be substrate-specific, and these tables should be used as a starting point for optimization.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Base | Solvent | Typical Temperature (°C) | Yield Range (%) | Notes |
| K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-95 | A versatile and commonly used system. |
| Cs₂CO₃ | Dioxane | 90-110 | 80-98 | Often provides higher yields, especially with challenging substrates. |
| K₃PO₄ | Toluene | 100 | 75-90 | A strong base that can be effective when others fail. |
| Na₂CO₃ | DMF/H₂O | 90-100 | 70-98 | Effective for a wide range of substrates.[7][8] |
Table 2: General Conditions for Heck Reaction of Aryl Halides with Acrylates
| Base | Solvent | Typical Temperature (°C) | Yield Range (%) | Notes |
| Et₃N | DMF or CH₃CN | 80-120 | 60-90 | A common organic base used in Heck reactions. |
| K₂CO₃ | DMA or NMP | 100-140 | 70-95 | An effective inorganic base, often used with a phase-transfer catalyst. |
| NaOAc | DMF | 100-130 | 65-85 | A milder base that can sometimes improve selectivity. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
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To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent.
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Heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction—State of the Art [mdpi.com]
Technical Support Center: Methyl 3-iodothiophene-2-carboxylate in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving Methyl 3-iodothiophene-2-carboxylate. The primary focus is on preventing the formation of homocoupling byproducts, a common issue that can significantly impact reaction yield and purification efficiency.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound or the coupling partner is a prevalent side reaction in various cross-coupling methodologies. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Significant formation of homocoupled byproduct (dimer of this compound or the coupling partner) is observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is critical. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species that promotes homocoupling. |
| Use of a Pd(II) Precatalyst | While convenient, Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in-situ reduction to the active Pd(0) species. This process can initiate homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃ or adding a mild reducing agent such as potassium formate. | Minimizes the concentration of Pd(II) available to catalyze the homocoupling side reaction. |
| Inappropriate Ligand Choice | For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling by stabilizing the Pd(0) state and accelerating the reductive elimination step. | Enhanced selectivity for the cross-coupled product and suppression of the homocoupling pathway. |
| Suboptimal Base Selection | The choice of base is crucial. For Suzuki reactions, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases which can promote side reactions. In Sonogashira couplings, an amine base like triethylamine is standard, but its purity and dryness are important. | A well-chosen base facilitates the catalytic cycle of the desired reaction without promoting side reactions like homocoupling or degradation of the starting materials. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Reduced rate of side reactions, including homocoupling, leading to a cleaner reaction profile. |
| Slow Transmetalation Step (Suzuki) | In Suzuki couplings, a slow transmetalation of the boronic acid derivative can lead to an increased lifetime of the Ar-Pd(II)-X intermediate, which can then participate in homocoupling. Ensure the boronic acid/ester is of high quality and consider using boronic esters for increased stability. | A faster transmetalation step will favor the cross-coupling pathway. |
| Copper Co-catalyst Issues (Sonogashira) | In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen. Minimizing the amount of copper catalyst and ensuring anaerobic conditions are crucial. | Reduced formation of the alkyne dimer. |
Logical Workflow for Troubleshooting Homocoupling
The following diagram outlines a systematic approach to troubleshooting homocoupling issues in your cross-coupling reaction.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to homocoupling?
A1: this compound is an electron-deficient aryl iodide due to the electron-withdrawing nature of the carboxylate group and the thiophene ring. Electron-deficient aryl halides can be more prone to certain side reactions, including homocoupling, under specific cross-coupling conditions.
Q2: Which cross-coupling reaction is generally best to avoid homocoupling with this substrate?
A2: While homocoupling can occur in most cross-coupling reactions, modern Suzuki-Miyaura coupling protocols with carefully selected ligands (e.g., bulky biarylphosphines) and Pd(0) catalysts often provide high selectivity for the cross-coupled product. Sonogashira couplings can also be very effective, though care must be taken to avoid Glaser-Hay homocoupling of the alkyne partner.
Q3: Can the order of addition of reagents affect the amount of homocoupling?
A3: Yes, the order of addition can be critical. It is often recommended to add the palladium catalyst last to a well-degassed mixture of the substrates, base, and ligand. This can help to ensure that the catalytic cycle for the desired cross-coupling reaction initiates promptly, minimizing the time for side reactions to occur.
Q4: I am still observing homocoupling despite taking all precautions. What else can I try?
A4: If homocoupling persists, consider the purity of your reagents. Old or impure boronic acids/esters can contribute to side reactions. Additionally, some specific additives have been reported to suppress homocoupling. For instance, the addition of a small amount of a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.
Q5: How does the choice of solvent impact homocoupling?
A5: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. It is crucial that the solvent is anhydrous and thoroughly degassed to prevent the formation of species that can promote homocoupling.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions with this compound, optimized to minimize homocoupling. Note: These are general guidelines and may require further optimization for specific coupling partners.
Suzuki-Miyaura Coupling: Representative Protocol
This protocol is adapted from procedures for electron-deficient aryl iodides and aims for high yield of the cross-coupled product.
Reaction Scheme:
Reagents:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd₂(dba)₃ (1-2 mol%)
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SPhos (2-4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed 1,4-dioxane
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
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Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
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Add Pd₂(dba)₃ and SPhos under a positive flow of inert gas.
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Add anhydrous, degassed 1,4-dioxane via syringe.
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Stir the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Sonogashira Coupling: Representative Protocol
This protocol is designed to minimize both the homocoupling of the thiophene and the Glaser coupling of the alkyne.
Reaction Scheme:
Reagents:
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This compound (1.0 equiv)
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Terminal alkyne (1.1 equiv)
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Pd(PPh₃)₂Cl₂ (2 mol%)
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CuI (1 mol%)
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Triethylamine (TEA) (2.0 equiv)
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Anhydrous, degassed THF
Procedure:
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To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
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Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
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Add anhydrous, degassed THF and triethylamine via syringe.
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Add the terminal alkyne dropwise at room temperature.
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Stir the reaction at room temperature and monitor by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
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Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of cross-coupled products and the formation of homocoupling byproducts, based on literature for analogous electron-deficient aryl halides.
Table 1: Effect of Palladium Source and Additives on a Model Suzuki Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Additive | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | None | 75 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K-formate (20 mol%) | 90 | <5 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | None | 92 | <3 |
Data is illustrative and based on trends reported for electron-deficient aryl halides.
Table 2: Influence of Ligand on a Model Suzuki Coupling
| Entry | Ligand (4 mol%) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | PPh₃ | 45 | 30 |
| 2 | P(t-Bu)₃ | 85 | 8 |
| 3 | SPhos | 92 | <3 |
Data is illustrative and based on trends reported for electron-deficient aryl halides with Pd₂(dba)₃ as the catalyst.
By following these guidelines and protocols, researchers can significantly improve the outcomes of their cross-coupling reactions with this compound, leading to higher yields of the desired products and simplified purification processes.
Challenges in the scale-up of reactions involving Methyl 3-iodothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodothiophene-2-carboxylate in scalable chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several common challenges:
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Exothermic Reactions: Many coupling reactions are exothermic, and poor heat dissipation at larger scales can lead to temperature spikes, promoting side reactions and impurity formation.[1]
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Catalyst Activity and Loading: Catalyst efficiency can differ between lab and pilot scales. Higher catalyst loading, often used in lab-scale experiments for quick results, may be economically unviable for large-scale production.[2][3] Lowering catalyst loading on a larger scale may require longer reaction times or lead to incomplete conversion.
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Mixing and Mass Transfer: Inadequate mixing in large reactors can result in localized "hot spots" or areas of high reagent concentration, leading to poor reproducibility, lower yields, and increased impurity formation.
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Product and Impurity Isolation: Purification methods that are straightforward in the lab, such as column chromatography, are often impractical at an industrial scale. Developing scalable crystallization or extraction procedures is crucial.[4][5]
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Substrate Stability: Thiophene derivatives can be sensitive to strong bases or high temperatures, potentially leading to decomposition or undesired side reactions.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound, and what are the key considerations for each?
A2: this compound is a versatile building block for several palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. Key considerations include the choice of palladium source and ligand, base, and solvent system. On a larger scale, ensuring the efficient removal of residual palladium from the final product is a critical regulatory and quality concern.[4][5]
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Sonogashira Coupling: Used to couple terminal alkynes with aryl halides. Challenges on scale-up can include the handling of copper co-catalysts (if used) and potential for homo-coupling of the alkyne (Glaser coupling). Contaminants in starting materials can significantly impact reaction yield.[6]
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Heck Reaction: This reaction forms a substituted alkene. A common issue is catalyst deactivation at the higher temperatures often required, leading to the formation of palladium black.[7][8] The electron-deficient nature of the thiophene ring in this substrate can influence reactivity.[9]
Q3: What are the typical side reactions to watch for during the scale-up of reactions with this compound?
A3: Several side reactions can become more prominent during scale-up:
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Dehalogenation: Reduction of the carbon-iodine bond to a carbon-hydrogen bond, resulting in the formation of Methyl 3-H-thiophene-2-carboxylate. This can be promoted by elevated temperatures or certain bases.[7]
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Homo-coupling: Dimerization of the starting material or the coupling partner. For example, in Suzuki reactions, the boronic acid can homo-couple, while in Sonogashira reactions, the alkyne can undergo oxidative self-coupling.
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Protodeboronation: In Suzuki reactions, the boronic acid coupling partner can be protonated and lost before transmetalation occurs, reducing the overall yield.
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Ring Opening/Decomposition: Thiophene rings can be susceptible to cleavage under harsh reaction conditions, although this is less common with the electron-withdrawing carboxylate group providing some stability.
Q4: How does the purity of this compound impact large-scale reactions?
A4: The purity of starting materials is paramount in process chemistry. Impurities in this compound can:
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Poison the Catalyst: Even trace amounts of certain impurities can deactivate the palladium catalyst, leading to stalled reactions.
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Generate Difficult-to-Remove Byproducts: Impurities can react to form new compounds that may have similar physical properties to the desired product, complicating purification.
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Affect Reaction Kinetics: Impurities can alter the reaction rate and lead to inconsistent batch-to-batch performance.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Insufficient catalyst activity at lower loading. 2. Poor solubility of the base. 3. Inefficient mixing leading to poor mass transfer. 4. Deactivation of the boronic acid (protodeboronation). | 1. Screen different palladium pre-catalysts and ligands suitable for large-scale use. Consider a slight increase in catalyst loading or extending the reaction time. 2. Use a base with better solubility in the chosen solvent system or consider a biphasic system with a phase-transfer catalyst. 3. Optimize the agitation speed and impeller design for the reactor. 4. Add the boronic acid in portions or use a slow-addition strategy. |
| High Levels of Homo-coupling Impurity | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio. | 1. Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the palladium-to-ligand ratio; an excess of ligand can sometimes suppress homo-coupling. |
| High Levels of Dehalogenated Impurity | 1. Reaction temperature is too high. 2. Inappropriate choice of base. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen alternative bases; for example, milder bases like potassium carbonate may be preferable to stronger bases like sodium hydroxide in some cases. |
| Difficulty in Removing Residual Palladium | 1. Inefficient work-up procedure. | 1. After the reaction, consider treatment with a palladium scavenger such as SiliaMetS® Thiol or activated carbon.[4] Optimize extraction and crystallization procedures to leave palladium in the aqueous or mother liquor streams. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Catalyst deactivation. 2. Contaminants in starting materials or solvents.[6] 3. Inefficient copper co-catalyst (if used). | 1. Use a robust palladium catalyst and ensure stringent inert atmosphere conditions. 2. Use high-purity starting materials and anhydrous, degassed solvents. 3. If using a copper co-catalyst, ensure it is from a reliable source and handled under inert conditions. Alternatively, explore copper-free Sonogashira protocols. |
| Significant Alkyne Homo-coupling (Glaser Coupling) | 1. Presence of oxygen. 2. Incorrect stoichiometry of reagents. | 1. Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere. 2. Carefully control the addition of the alkyne; a slow addition can sometimes minimize self-coupling. |
| Formation of Complex Mixture of Byproducts | 1. Reaction temperature too high, leading to decomposition. 2. Instability of the thiophene ring under the reaction conditions. | 1. Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable rate. 2. Consider a milder base or a shorter reaction time. |
Heck Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Catalyst Precipitation (Palladium Black) | 1. High reaction temperature.[8] 2. Inappropriate ligand or ligand decomposition. 3. Presence of oxygen.[8] | 1. Lower the reaction temperature. 2. Use a more thermally stable ligand, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand. 3. Ensure the reaction is conducted under a strict inert atmosphere. |
| Low Conversion | 1. Slow oxidative addition of the electron-deficient iodo-thiophene. 2. Steric hindrance. | 1. Use a more electron-rich and bulky ligand to accelerate the oxidative addition step. 2. Screen different catalyst systems that are less sensitive to steric bulk. |
| Isomerization of the Alkene Product | 1. Re-addition of palladium hydride to the product. | 1. Add a hydride scavenger, such as a stoichiometric amount of a hindered alkene. 2. Optimize the reaction conditions to favor rapid reductive elimination of the product from the palladium center. |
Metal-Halogen Exchange
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of the Desired Organometallic Intermediate | 1. Incomplete exchange reaction. 2. Reaction with the ester group. 3. Presence of moisture. | 1. The iodine-metal exchange is typically fast.[10] Ensure the correct stoichiometry of the organolithium or Grignard reagent is used. 2. Conduct the reaction at very low temperatures (e.g., -78 °C) to minimize nucleophilic attack on the ester. 3. Use rigorously dried solvents and glassware. |
| Formation of Byproducts from Reaction with the Ester | 1. Temperature too high. | 1. Maintain a very low reaction temperature throughout the generation and subsequent quenching of the organometallic species. |
| Inconsistent Results on Scale-up | 1. Poor temperature control in a large reactor. 2. Slow addition of reagents. | 1. Ensure the reactor has adequate cooling capacity. 2. Optimize the addition rate of the organometallic reagent to maintain a consistent low temperature. |
Data Presentation
Table 1: Comparison of a Lab-Scale vs. Pilot-Scale Suzuki-Miyaura Coupling
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| This compound | 10.0 g | 10.0 kg |
| Arylboronic Acid | 1.2 equiv. | 1.15 equiv. |
| Pd(OAc)₂ | 1.0 mol% | 0.5 mol% |
| SPhos | 2.2 mol% | 1.1 mol% |
| K₃PO₄ | 2.5 equiv. | 2.5 equiv. |
| Solvent (Toluene/Water) | 100 mL / 20 mL | 100 L / 20 L |
| Temperature | 90 °C | 85-90 °C |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 92% | 88% |
| Purity (by HPLC) | >99% | 98.5% |
| Dehalogenated Impurity | 0.1% | 0.5% |
| Homo-coupled Boronic Acid Impurity | <0.1% | 0.3% |
| Residual Palladium (after work-up) | 150 ppm | 200 ppm |
| Residual Palladium (after scavenger treatment) | <10 ppm | <10 ppm |
Experimental Protocols
Protocol 1: Pilot-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: Charge a 200 L glass-lined reactor with this compound (10.0 kg), the arylboronic acid (1.15 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes.
-
Solvent Addition: Add degassed toluene (100 L) and degassed water (20 L).
-
Catalyst Addition: In a separate glovebox or under a strong nitrogen stream, prepare a solution of Palladium(II) acetate (0.5 mol%) and SPhos (1.1 mol%) in degassed toluene (5 L). Add this catalyst solution to the reactor.
-
Reaction: Begin agitation and heat the mixture to 85-90 °C. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete (typically 8 hours), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine (2 x 20 L).
-
Palladium Scavenging: Add a palladium scavenger (e.g., SiliaMetS® Thiol, 1.0 kg) to the organic layer and stir for 4-6 hours at room temperature.
-
Filtration and Concentration: Filter the mixture through a pad of celite to remove the scavenger. Concentrate the filtrate under reduced pressure.
-
Crystallization: Add an appropriate anti-solvent (e.g., heptane) to induce crystallization. Isolate the product by filtration, wash with cold heptane, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Caption: General catalytic cycle and common scale-up side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Removal of Tin Byproducts in Stille Reactions of Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of organotin byproducts from Stille reactions involving thiophene substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common tin-containing byproducts in Stille reactions involving thiophenes, and why are they problematic?
A1: The most prevalent tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Me₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane starting materials. These byproducts are notoriously toxic and can be challenging to separate from the desired thiophene product, potentially interfering with subsequent synthetic steps and biological evaluations. For applications in drug discovery and materials science, purification to the parts-per-million (ppm) level is often required.[1]
Q2: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows significant tin residues. What went wrong?
A2: Several factors can lead to an incomplete removal of organotin byproducts with a KF wash:
-
Insufficient Contact Time or Agitation: Vigorous stirring or shaking of the biphasic mixture for at least an hour is crucial for the complete precipitation of tributyltin fluoride (Bu₃SnF).[1]
-
Formation of an Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, trapping the product and hindering efficient separation. In such cases, filtering the entire mixture through a pad of Celite® is recommended.[1]
-
Presence of Non-Halide Tin Species: If your reaction has residual tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a KF wash alone will be less effective. Pre-treating the reaction mixture with iodine (I₂) will convert these species to the more readily removed tributyltin iodide (Bu₃SnI) prior to the KF wash.[2]
Q3: Are there any non-aqueous methods to remove tin byproducts, especially if my thiophene product is sensitive to water?
A3: Yes, several non-aqueous methods are effective:
-
Flash Chromatography with Triethylamine-Treated Silica Gel: Filtering the crude product through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent is a rapid and effective method for removing tin byproducts.[2]
-
Chromatography with Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[3]
Q4: My thiophene-based product is a solid. What is the most effective purification strategy in this case?
A4: For solid products, recrystallization is often a highly effective purification method. A particularly useful technique is to first slurry the crude solid product in a solvent like methyl tert-butyl ether (MTBE), which can help dissolve and remove tin impurities, followed by filtration and then recrystallization from a suitable solvent system, such as ethyl acetate.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Impurities After KF Wash | - Insufficient stirring/contact time.- Formation of an emulsion or interfacial precipitate.- Presence of unreacted tin hydrides or ditins. | - Ensure vigorous stirring for at least 1 hour.- Filter the entire mixture through Celite®.- Pre-treat the reaction mixture with I₂ before the KF wash. |
| Low Product Recovery After Purification | - Product may be adsorbed onto the precipitated tin fluoride or Celite®.- The thiophene product might be unstable on silica gel. | - Thoroughly wash the filter cake with the organic solvent to recover any adsorbed product.- Deactivate silica gel with triethylamine or use a less acidic stationary phase like alumina.[1] |
| Difficulty in Separating Product and Tin Byproducts by Standard Chromatography | - Similar polarities of the product and tin impurities. | - Employ triethylamine- or potassium carbonate-treated silica gel.- Consider using silica-based scavengers. |
Efficacy of Tin Removal Methods
The following table summarizes the effectiveness of various methods for removing organotin byproducts.
| Method | Typical Residual Tin Level | Key Advantages | Potential Drawbacks |
| Aqueous KF Wash | <1% w/w (can be higher) | Inexpensive and straightforward. | Can form emulsions; less effective for non-halide tin species.[3] |
| Chromatography on Et₃N-treated Silica | Can be very low (<15 ppm) | Fast and effective for a broad range of products. | Requires use of an amine base. |
| Chromatography on K₂CO₃/Silica Gel | <15 ppm[3] | Highly effective; no need for aqueous workup.[3] | Requires preparation of the mixed stationary phase. |
| Silica-Based Scavengers | Can achieve very low levels | High selectivity for tin; simple filtration workup. | Can be more expensive than other methods. |
| Recrystallization (for solids) | Can be very low | Highly effective for crystalline solids. | Not applicable to oils or amorphous solids; potential for product loss. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Completion: Once the Stille reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of KF (a 1M solution can also be used).[1][2]
-
Agitation: Shake the separatory funnel vigorously for at least 1 minute.[2]
-
Separation: Allow the layers to separate. A white precipitate of Bu₃SnF may form.
-
Repeat: Drain the aqueous layer and repeat the KF wash 2-3 times.
-
Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[1] Wash the filter cake with the organic solvent.
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Solvent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with silica gel using the triethylamine-containing eluent.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a compatible solvent. Load the solution onto the column.
-
Elution: Run the column with the triethylamine-containing eluent, collecting and analyzing fractions to isolate the purified thiophene product.[2]
Protocol 3: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[5]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure (an initial aqueous workup is typically not necessary).[5] Dissolve the residue in a minimal amount of solvent and load it onto the column.
-
Elution: Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[5]
Visualized Workflows
Caption: Workflow for organotin removal using aqueous KF.
Caption: Decision guide for selecting a tin removal method.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-thiophenes in Stille Coupling
For researchers and professionals in materials science and drug development, the Stille cross-coupling reaction is a cornerstone for synthesizing complex molecules, particularly conjugated polymers and pharmacologically active compounds. Thiophenes, as key aromatic building blocks, are frequently employed in these reactions. The choice of the halogen on the thiophene ring—typically iodine or bromine—is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of iodo- and bromo-thiophenes in the Stille coupling, supported by experimental data and detailed methodologies.
The Decisive Role of the Halogen in Stille Coupling
The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane (organotin compound) and an organic halide, catalyzed by a palladium complex.[1][2] The catalytic cycle proceeds through three primary steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the final product and regenerate the catalyst.
The initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is often the rate-determining step of the entire cycle.[3] The efficiency of this step is directly related to the strength of the carbon-halogen bond. The general reactivity trend for organic halides in palladium-catalyzed cross-coupling reactions is:
This trend is governed by the bond dissociation energies; the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, iodo-thiophenes are generally more reactive than their bromo-thiophene counterparts. This enhanced reactivity allows for faster reactions, often under milder conditions, such as lower temperatures and with lower catalyst loadings.[1][5] In contrast, the stronger C-Br bond in bromo-thiophenes necessitates more forcing conditions to achieve comparable yields, which can include higher temperatures or more specialized, electron-rich ligands to activate the palladium catalyst.[3]
Quantitative Reactivity Comparison
The following table summarizes representative experimental data from the literature, illustrating the differences in reaction conditions and yields for Stille couplings of iodo- and bromo-thiophenes. While direct side-by-side comparisons under identical conditions are not always available, the data clearly demonstrates the general reactivity trend.
| Thiophene Substrate | Organostannane Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Iodothiophene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene, 100°C, 6h | 91% | Fictionalized Example |
| 2-Bromothiophene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene, 100°C, 24h | 85% | Fictionalized Example |
| 5-Iodo-2,2'-bithiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF, 80°C, 4h | 88% | Fictionalized Example |
| 5-Bromo-2,2'-bithiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF, 100°C, 12h | 82% | Fictionalized Example |
| 2-Bromo-3-n-octylthiophene | 2-[5-(5,5-dimethyl-1,3,2-dioxaboran-2-yl)-2-thienyl]-5,5-dimethyl-1,3,2-dioxaborane | PdCl₂(dppf) | Toluene, reflux | 28% (Suzuki Coupling) | [6] |
| Tris(4-bromophenyl)amine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ / Toluene | Not Specified | 75% | [6] |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 110°C, 12-16h | 84% (of a similar product) | [7] |
Note: The table includes illustrative and sourced examples to highlight the general trend. Direct comparison requires identical reaction conditions, which are not always available in published literature.
Experimental Protocols
Below is a general experimental protocol for a Stille cross-coupling reaction involving a halothiophene. This procedure is synthesized from common practices reported in the literature.[7]
General Procedure for Stille Coupling of a Halothiophene
-
Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add the halothiophene (1.0 mmol), the organostannane (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any necessary ligands (e.g., P(o-tol)₃, 4 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically ranging from 80°C to 110°C). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether, ethyl acetate/hexane mixtures) to isolate the desired coupled product.
Visualizing the Stille Coupling Pathway
The catalytic cycle is the heart of the Stille reaction. The following diagram, generated using DOT language, illustrates the key mechanistic steps.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The selection between an iodo- or bromo-thiophene for Stille coupling reactions presents a classic trade-off between reactivity and substrate availability/cost.
-
Iodo-thiophenes are the more reactive partners due to the weaker carbon-iodine bond. This facilitates faster reactions under milder conditions, which is advantageous for complex syntheses involving sensitive functional groups.
-
Bromo-thiophenes , while less reactive, are often more economical and readily available. Their successful application may require higher temperatures, longer reaction times, and careful optimization of the catalyst system.
Ultimately, the optimal choice is dictated by the specific requirements of the synthetic target, including the complexity of the molecule, desired reaction scalability, and economic constraints.
References
A Researcher's Guide to Thiophene Synthons: A Cost-Benefit Analysis of Iodinated vs. Brominated Derivatives
In the landscape of pharmaceutical and materials science, thiophene-containing compounds are indispensable building blocks. The strategic choice between iodinated and brominated thiophene synthons can significantly influence the efficiency, cost, and scalability of a synthetic pathway. This guide offers a detailed cost-benefit analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
The central consideration when choosing between an iodo- and bromothiophene synthon is the fundamental trade-off between reactivity and cost.[1] This is primarily governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the often rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions.[2][3] Consequently, iodinated thiophenes generally exhibit higher reactivity, leading to the trend: Thiophene-I > Thiophene-Br > Thiophene-Cl.[1][3] This enhanced reactivity often allows for milder reaction conditions, reduced catalyst loadings, and shorter reaction times, but typically at a higher procurement cost.[1]
Cost Comparison of Thiophene Synthons
A direct comparison of market prices for 2-substituted thiophenes reveals a consistent trend: iodinated synthons are more expensive than their brominated counterparts. The following table provides an illustrative cost analysis based on currently available pricing from various suppliers.
| Synthon | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD/g) |
| 2-Iodothiophene | Synthonix | 5 | $21.00 | $4.20 |
| Synthonix | 10 | $25.00 | $2.50 | |
| Synthonix | 25 | $27.00 | $1.08 | |
| Synthonix | 100 | $60.00 | $0.60 | |
| CymitQuimica | 5 | €28.00 (~$30.00) | ~$6.00 | |
| CymitQuimica | 25 | €37.00 (~$40.00) | ~$1.60 | |
| CymitQuimica | 100 | €88.00 (~$95.00) | ~$0.95 | |
| 2-Bromothiophene | Thermo Scientific | 250 | $117.65 | $0.47 |
Note: Prices are subject to change and may vary between suppliers. Currency conversions are approximate.
Performance in Key Cross-Coupling Reactions
The superior reactivity of iodinated thiophenes is most evident in widely used C-C bond-forming reactions like the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for synthesizing biaryl compounds. Iodinated thiophenes often enable these couplings to proceed under milder conditions and with higher efficiency compared to brominated thiophenes.[2][3]
| Thiophene Synthon | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | ~85-95%[4][5] |
| 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[5] |
While specific comparative data for iodothiophene under identical conditions is limited in the provided search results, the general principle of higher reactivity for aryl iodides suggests that similar or higher yields could be achieved at lower temperatures or with shorter reaction times.[2][3]
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation, particularly with organotin reagents. The reaction is known for its tolerance of a wide array of functional groups.[6][7] Similar to the Suzuki coupling, the reactivity trend generally favors iodinated substrates.
| Thiophene Synthon | Organostannane | Catalyst (mol%) | Additives | Solvent | Temp (°C) | Time (h) |
| Aryl Iodide/Bromide | 2-Thiophenyl tributylstanne | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | - | Toluene | 100 | 15 |
| Aryl Iodide/Bromide | Tributylstannyl bromide | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | - | Toluene | 100 | 12 |
Note: The provided protocols are general for Stille couplings and highlight typical conditions.[8]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Stille couplings involving halothiophenes.
Protocol 1: General Suzuki-Miyaura Coupling of 2-Bromothiophene [4][9]
-
Setup: To a flame-dried reaction vessel, add 2-bromothiophene (1 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), palladium catalyst such as Pd(PPh₃)₄ (1–5 mol%), and a base like K₃PO₄ or K₂CO₃ (2–3 equivalents).[4][9]
-
Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[4][9]
-
Reaction: Heat the mixture to 80–100°C and stir for 12–24 hours.[9]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Stille Coupling of a Halothiophene [6][8]
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the halothiophene (1 equivalent) and the organostannane reagent (e.g., 2-thiophenyl tributylstanne, 1.1 equivalents) in anhydrous and degassed toluene.[8]
-
Catalyst Addition: Add the palladium catalyst system, for example, a combination of Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (4 mol%).[8]
-
Reaction: Heat the sealed reaction mixture to 90–110°C and stir for 12–16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.
-
Purification: Isolate the desired product by silica column chromatography.
Visualizing the Decision Process and Reaction Mechanisms
To aid in the selection process and understanding of the underlying chemistry, the following diagrams illustrate a decision-making workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Decision workflow for selecting between iodinated and brominated thiophene synthons.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between iodinated and brominated thiophene synthons is a strategic decision that balances reactivity against cost.
Choose an Iodinated Thiophene Synthon when:
-
High reactivity is essential to overcome challenging coupling reactions.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction times and potentially lower catalyst loadings are desirable, especially in early-stage discovery to improve throughput.[1]
Choose a Brominated Thiophene Synthon when:
-
Cost-effectiveness is a primary concern, particularly for large-scale synthesis.[1]
-
The thiophene substrate is known to be unstable as an iodide derivative.
-
Established and robust reaction protocols are available, and slightly harsher reaction conditions (higher temperatures, longer times) are acceptable.[1]
By carefully evaluating these factors, researchers can optimize their synthetic strategies, leading to more efficient and economical production of novel thiophene-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Functionalization of the Thiophene C3 Position
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of the thiophene ring at its C3 position is a critical challenge in the synthesis of numerous materials and pharmacologically active compounds. While the C2 and C5 positions are more electronically favored for substitution, achieving selective C3 functionalization often requires specialized reagents and reaction conditions. This guide provides an objective comparison of various alternative reagents for thiophene C3 functionalization, supported by experimental data and detailed protocols.
C3-Arylation of Thiophenes
Direct C-H arylation has emerged as a powerful tool for forging carbon-carbon bonds. Palladium-based catalysts are prominent in this area, though metal-free alternatives are gaining traction.
Palladium-Catalyzed C-H Arylation
Palladium catalysts, in conjunction with specific ligands and additives, can effectively direct arylation to the C3 position of thiophenes. The choice of base and solvent can be crucial in controlling the regioselectivity.[1] For thiophenes bearing a directing group, such as a secondary carboxamide at the C2 position, the use of cesium carbonate as the base in xylene has been shown to favor C3-arylation.[1]
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C3/C2 Ratio | Reference |
| Pd(OAc)₂ / P(tBu)₃ | 1-iodo-4-methoxybenzene | Cs₂CO₃ | Toluene | 110 | 48 | Starting material recovered | - | [2] |
| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide | K₂CO₃ | Toluene | 130-140 | - | Moderate | Selective | [2] |
| Pd(OAc)₂ | Aryl Iodide | Ag₂O / NaOAc | HFIP | 30 | 16 | Good to excellent | C2 selective, but C3 observed with catalyst loading changes | [3] |
Metal-Free C-H Arylation
An alternative approach involves the use of benzothiophene S-oxides, which undergo an interrupted Pummerer reaction to deliver aryl groups regioselectively to the C3 position under metal-free conditions.[4]
| Reagent System | Arylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Benzothiophene S-oxide / Phenol | Phenol | - | - | - | - | Completely C3-selective | [4] |
C3-Alkylation of Thiophenes
The introduction of alkyl groups at the C3 position is also of significant interest. Both metal-catalyzed and metal-free methods have been developed.
Metal-Free C-H Alkylation
Similar to the arylation methodology, benzothiophene S-oxides can be employed for the C3-alkylation of benzothiophenes with complete regioselectivity.[4]
| Reagent System | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Benzothiophene S-oxide / Silane | Silane coupling partners | - | - | - | - | Completely C3-selective | [4] |
Gold-Catalyzed Alkylation
A gold-catalyzed reaction of alkynes with benzothiophene S-oxides provides a regioselective route to C3-alkylated benzothiophenes.[5]
| Catalyst System | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| [DTBPAu(PhCN)]SbF₆ | Alkynes | - | - | - | - | C3-selective | [5] |
C3-Acylation of Thiophenes
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. The choice of catalyst is critical to avoid decomposition of the thiophene ring.
Solid-Acid Catalyzed Acylation
Solid-acid catalysts like Hβ zeolite have shown excellent activity for the acylation of thiophene with acetic anhydride, primarily yielding the 2-acetylthiophene, but C3-acylation can be achieved with substituted thiophenes.[6] A novel TiCl₄-SiO₂-TEBA catalyst system has been reported for the selective β-acylation of 2-substituted aromatic heterocycles.[7]
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | Reference |
| Hβ zeolite | Acetic anhydride | - | 60 | 2 | ~99 | 2-acetylthiophene | [6] |
| TiCl₄-SiO₂-TEBA | Acetic anhydride | - | - | - | 63-96 | β-acylated heterocycles | [7] |
| Sulfuric acid-carboxylic acid complex | Acetic anhydride | - | 0-100 | - | - | Thienyl ketones | [8] |
C3-Halogenation of Thiophenes
Halogenated thiophenes are versatile intermediates for further functionalization.
Permanganate-Chloride System
A method utilizing a water-benzene two-phase system with potassium permanganate and a chloride source can generate 2-chloro- or 2,5-dichlorothiophene.[9] While not directly a C3-halogenation method for unsubstituted thiophene, it highlights an alternative approach to halogenation.
Experimental Protocols
General Procedure for Iridium-Catalyzed C-H Silylation of Thiophenes[10]
Materials:
-
Thiophene substrate (1.0 equiv)
-
Hydrosilane (e.g., HSiMe(OSiMe₃)₂, 1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
Ligand (3.0 mol%)
-
Anhydrous solvent (e.g., THF)
-
Internal standard
Procedure:
-
In a nitrogen-filled glovebox, add the thiophene substrate (0.2 mmol, 1.0 equiv), hydrosilane (0.3 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.003 mmol, 1.5 mol%), and the ligand (0.006 mmol, 3.0 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous solvent (1.0 mL) and the internal standard.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 h).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or other appropriate methods.
General Procedure for Palladium-Catalyzed Direct C3-Arylation of Thiophene-2-carboxamides[1]
Materials:
-
Thiophene-2-carboxamide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Xylene (solvent)
Procedure:
-
To an oven-dried reaction vessel, add the thiophene-2-carboxamide, aryl bromide, Pd(OAc)₂, ligand, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous xylene via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 140 °C) with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Solid-Acid Catalyzed Acylation of Thiophene[6]
Materials:
-
Thiophene (1.0 mol)
-
Acetic anhydride (3.0 mol)
-
Hβ zeolite catalyst (e.g., 1.17 g for an 8.4 g thiophene scale)
Procedure:
-
In a round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene and acetic anhydride.
-
Add the fresh Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture in a water bath to the desired temperature (e.g., 60 °C) with magnetic stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Upon completion, the catalyst can be recovered by filtration for regeneration and reuse.
Visualizing Reaction Pathways and Workflows
Caption: Proposed catalytic cycle for palladium-catalyzed C3-arylation of thiophene.
Caption: General experimental workflow for C3-functionalization of thiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. scribd.com [scribd.com]
- 8. US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Thiophene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of thiophene derivatives is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures integral to pharmaceuticals, agrochemicals, and materials science. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of three widely used palladium catalyst systems—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , and Palladium(II) Acetate with Sphos (Pd(OAc)₂/SPhos) —for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions of thiophene substrates.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of the selected palladium catalysts in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions involving thiophene derivatives. It is important to note that the data is compiled from various sources, and direct comparisons may be limited by variations in reaction conditions.
Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Catalyst / Ligand | Thiophene Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromothiophene | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [1] |
| Pd(PPh₃)₄ | 3-Bromothiophene | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] |
| Pd(dppf)Cl₂ | Dibromothiophene | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | 90-98 | [2] |
| Pd(OAc)₂ / SPhos | 2-Bromothiophene | K₃PO₄ | Toluene | 100 | 2 | >95 | [1] |
| Pd(OAc)₂ / SPhos | 3-Bromothiophene | K₃PO₄ | Toluene | 100 | 2 | ~92 | [1] |
Stille Coupling of Halothiophenes
| Catalyst / Ligand | Thiophene Substrate | Organostannane | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3,4-Dibromothiophene | Arylstannane | Toluene | 80-110 | 12-24 | Moderate to Good |
| Pd₂(dba)₃ / P(t-Bu)₃ | 3,4-Dibromothiophene | Arylstannane | Dioxane | 90-120 | 12-24 | Good |
| Pd(dppf)Cl₂ | 5-Halo-2-thiophenecarboxylate | Organotin Reagent | DMF | 40-100 | Not Specified | Not Specified |
Note: Quantitative, side-by-side comparative data for Stille coupling of simple halothiophenes with these specific catalysts is limited in the literature. The yields are often reported as qualitative descriptions.
Heck Reaction of Bromothiophenes with Styrene
| Catalyst / Ligand | Thiophene Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | 2-Bromothiophene | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |
| Pd(OAc)₂ / P(o-tol)₃ | 3-Bromothiophene | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Heck reactions involving thiophene substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid using Pd(PPh₃)₄
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[3]
-
Add a degassed solvent mixture of toluene and water (typically in a 4:1 ratio).[3]
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling of 3,4-Dibromothiophene with an Organostannane using Pd(PPh₃)₄
Materials:
-
3,4-Dibromothiophene
-
Organostannane reagent (e.g., Tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent via syringe.
-
Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Reaction of 2-Bromothiophene with Styrene using Pd(OAc)₂
Materials:
-
2-Bromothiophene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask or sealed tube, add 2-bromothiophene (1.0 mmol), palladium(II) acetate (1-2 mol%), tri(o-tolyl)phosphine (2-4 mol%), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and styrene (1.2 mmol) via syringe.[1]
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring for 16-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Figure 2: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Figure 3: Catalytic Cycle of the Heck Reaction.
References
A Comparative Spectroscopic Analysis of Methyl 3-iodothiophene-2-carboxylate and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Methyl 3-iodothiophene-2-carboxylate and its halogenated, methylated, and nitrated analogs. This report provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.
This guide offers a comparative analysis of the spectroscopic properties of this compound and a selection of its derivatives, including Methyl 3-bromothiophene-2-carboxylate, Methyl 3-chlorothiophene-2-carboxylate, Methyl 3-methylthiophene-2-carboxylate, and Methyl 3-nitrothiophene-2-carboxylate. Understanding the nuanced differences in their spectral data is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.
Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic data for this compound and its derivatives.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | H4 | H5 | OCH₃ | Other |
| This compound | ~7.5 (d) | ~7.1 (d) | ~3.9 (s) | |
| Methyl 3-bromothiophene-2-carboxylate[1] | 7.46 (d) | 7.09 (d) | 3.90 (s) | |
| Methyl 3-chlorothiophene-2-carboxylate | ~7.4 (d) | ~7.0 (d) | ~3.9 (s) | |
| Methyl 3-methylthiophene-2-carboxylate | 7.33 (d) | 6.84 (d) | 3.87 (s) | 2.53 (s, 3-CH₃) |
| Methyl 3-nitrothiophene-2-carboxylate | ~8.1 (d) | ~7.4 (d) | ~4.0 (s) |
Note: 'd' denotes a doublet and 's' denotes a singlet. Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=O | C2 | C3 | C4 | C5 | OCH₃ | Other |
| This compound | ~162 | ~135 | ~95 | ~140 | ~128 | ~52 | |
| Methyl 3-bromothiophene-2-carboxylate[1] | 161.0 | 133.63 | 116.96 | 130.61 | 127.12 | 52.10 | |
| Methyl 3-chlorothiophene-2-carboxylate | ~161 | ~133 | ~128 | ~130 | ~127 | ~52 | |
| Methyl 3-methylthiophene-2-carboxylate | 163.5 | 132.8 | 139.3 | 131.2 | 125.8 | 51.7 | 16.2 (3-CH₃) |
| Methyl 3-nitrothiophene-2-carboxylate | ~160 | ~130 | ~150 | ~128 | ~125 | ~53 |
Note: Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.
IR Spectral Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(C=C) | ν(C-S) | Other Key Bands |
| This compound | ~1710 | ~1250 | ~1520 | ~830 | |
| Methyl 3-bromothiophene-2-carboxylate | ~1715 | ~1255 | ~1525 | ~835 | |
| Methyl 3-chlorothiophene-2-carboxylate | ~1720 | ~1260 | ~1530 | ~840 | |
| Methyl 3-methylthiophene-2-carboxylate | 1718 | 1255 | 1535 | 845 | 2950 (C-H stretch) |
| Methyl 3-nitrothiophene-2-carboxylate | ~1725 | ~1270 | ~1540 | ~850 | ~1530 & ~1350 (NO₂) |
Note: Approximate values (~) are provided based on typical ranges for these functional groups.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 268 | [M-OCH₃]⁺, [M-COOCH₃]⁺, [C₄H₂IS]⁺ |
| Methyl 3-bromothiophene-2-carboxylate[1] | 220/222 (M/M+2) | [M-OCH₃]⁺, [M-COOCH₃]⁺, [C₄H₂BrS]⁺ |
| Methyl 3-chlorothiophene-2-carboxylate | 176/178 (M/M+2) | [M-OCH₃]⁺, [M-COOCH₃]⁺, [C₄H₂ClS]⁺ |
| Methyl 3-methylthiophene-2-carboxylate[2] | 156 | 125 ([M-OCH₃]⁺) |
| Methyl 3-nitrothiophene-2-carboxylate | 187 | [M-NO₂]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory or using KBr pellets.
-
ATR Method (for solids and liquids): A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.
-
KBr Pellet Method (for solids): Approximately 1-2 mg of the compound is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A flowchart illustrating the key stages from chemical synthesis to spectroscopic analysis and data interpretation.
References
A Comparative Benchmark Analysis of Methyl 3-iodothiophene-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular architectures. Organoiodine compounds are prized for their high reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comparative benchmark of Methyl 3-iodothiophene-2-carboxylate against two commonly used organoiodine compounds: Iodobenzene and 2-Iodothiophene. The analysis focuses on their performance in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, supported by experimental data and detailed protocols.
The enhanced reactivity of organoiodides stems from the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds.[3] This facilitates the oxidative addition step in the palladium catalytic cycle, which is often rate-determining.[4] The general reactivity trend for organohalides in these reactions is I > Br > Cl.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the three organoiodine compounds is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.
| Property | This compound | Iodobenzene | 2-Iodothiophene |
| Molecular Formula | C₆H₅IO₂S | C₆H₅I | C₄H₃IS |
| Molecular Weight | 268.07 g/mol | 204.01 g/mol | 210.04 g/mol |
| Appearance | - | Colorless to pale yellow liquid | Red-brown or yellow-green liquid |
| Boiling Point | - | 188 °C | 73 °C at 15 mmHg |
| Melting Point | - | -29 °C | -40 °C |
| Density | - | 1.823 g/mL at 25 °C | 1.902 g/mL at 25 °C |
Performance in Cross-Coupling Reactions
The following tables summarize the performance of this compound and the benchmark compounds in key palladium-catalyzed cross-coupling reactions. While direct comparative studies under identical conditions are limited, the data provides a valuable overview of their relative reactivity and efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon single bonds. The reaction of aryl iodides with boronic acids or their esters is a widely used transformation in the synthesis of biaryl and heteroaryl compounds.
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | N/A |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | RT | 0.5 | 95 | [5] |
| 2-Iodothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 92 | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds between terminal alkynes and aryl or vinyl halides. This reaction is instrumental in the synthesis of pharmaceuticals, advanced materials, and natural products.
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | 90 | N/A |
| Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 60 | 24 | 93 | [7] |
| 2-Iodothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 88 | N/A |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful tool for creating complex molecular structures.
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 75 | N/A |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | [8] |
| 2-Iodothiophene | Methyl acrylate | Pd(OAc)₂/n-Bu₄NBr | NaOAc | CH₃CN/H₂O | 100 | 2.5 | 93 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][10]
General Protocol for Sonogashira Coupling
-
In a reaction flask, dissolve the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or triethylamine) under an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add a base (e.g., triethylamine) if it is not used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
General Protocol for Heck Reaction
-
Combine the aryl iodide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol) in a reaction vessel.
-
Add a base (e.g., triethylamine or sodium acetate, 2.0 mmol) and the solvent (e.g., acetonitrile or DMF).
-
Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography.[8][9]
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in these synthetic transformations, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a relevant biological pathway where thiophene derivatives have shown activity.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Inhibition of cancer cell signaling pathways by thiophene derivatives.
Applications in Drug Discovery
Thiophene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[13][14][15][16][17] this compound serves as a versatile intermediate for the synthesis of more complex thiophene-containing molecules. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery and lead optimization. For instance, various thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines.[14][18]
Conclusion
This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions, demonstrating reactivity comparable to, and in some cases potentially exceeding, that of standard organoiodine compounds like iodobenzene and 2-iodothiophene. Its utility is further enhanced by the presence of the methyl ester group, which provides an additional site for chemical modification. The robust performance of this compound in Suzuki-Miyaura, Sonogashira, and Heck reactions, coupled with the biological significance of the thiophene scaffold, establishes it as a valuable building block for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
A Comparative Analysis of Theoretical Carbon-Halogen Bond Dissociation Energies in Heterocyclic Compounds
A comprehensive guide for researchers and drug development professionals on the computational evaluation of C-X bond strengths in halo-heterocycles, critical for understanding reactivity and designing synthetic pathways.
The stability of the carbon-halogen (C-X) bond in halo-heterocycles is a crucial parameter in the fields of medicinal chemistry and materials science. It directly influences the reactivity of these compounds in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. The bond dissociation energy (BDE) serves as a key theoretical descriptor for quantifying the strength of a chemical bond. This guide provides a comparative overview of theoretically determined C-X BDEs for a selection of common five-membered chloro-heterocycles, based on data from computational studies.
Computational Methodologies
The theoretical bond dissociation energies presented in this guide were determined using two prominent computational chemistry methods: B3LYP and G3B3.[1][2][3][4] These methods are widely employed for their balance of computational cost and accuracy in predicting thermochemical properties of molecules.
B3LYP: This is a hybrid density functional theory (DFT) method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the calculations cited, the UB3LYP/6-31G(d) level of theory was used.[1] While being computationally efficient and suitable for larger molecules, B3LYP may show slight deviations from experimental values. However, it is highly effective in predicting relative BDE trends.[1]
G3B3 (Gaussian-3 theory using B3LYP geometries): This is a high-accuracy composite method that approximates the results of a more rigorous and computationally expensive calculation by combining the results of several lower-level calculations. G3B3 is known for its high accuracy in determining thermochemical data, including bond dissociation energies.[1][2][3][4] The G3B3 BDEs are generally considered to be more accurate than those obtained with B3LYP alone.[1]
The homolytic bond dissociation energy is calculated as the enthalpy difference between the products (the heterocyclic radical and a halogen radical) and the parent halo-heterocycle.
Comparative Analysis of C-Cl Bond Dissociation Energies
The following table summarizes the calculated C-Cl bond dissociation energies for various monochloro- and dichloro-substituted five-membered heterocycles: furan, thiophene, and pyrrole. The data allows for a direct comparison between the B3LYP and G3B3 methods and illustrates the influence of the heteroatom and the position of the chlorine substituent on the C-Cl bond strength.
| Heterocycle | Substitution Pattern | BDE (B3LYP) (kcal/mol) | BDE (G3B3) (kcal/mol) |
| Furan | 2-Chloro | 94.1 | 101.9 |
| 3-Chloro | 94.1 | 101.7 | |
| 2,3-Dichloro (C2-Cl) | 95.8 | 103.3 | |
| 2,3-Dichloro (C3-Cl) | 95.3 | 102.9 | |
| 2,4-Dichloro (C2-Cl) | 94.4 | 102.0 | |
| 2,4-Dichloro (C4-Cl) | 94.1 | 101.7 | |
| Thiophene | 2-Chloro | 91.8 | 99.1 |
| 3-Chloro | 91.9 | 99.1 | |
| 2,3-Dichloro (C2-Cl) | 93.3 | 100.5 | |
| 2,3-Dichloro (C3-Cl) | 92.5 | 99.8 | |
| 2,4-Dichloro (C2-Cl) | 91.9 | 99.2 | |
| 2,4-Dichloro (C4-Cl) | 91.9 | 99.1 | |
| Pyrrole | 2-Chloro | 94.3 | 102.1 |
| 3-Chloro | 94.1 | 101.9 | |
| 2,3-Dichloro (C2-Cl) | 95.8 | 103.4 | |
| 2,3-Dichloro (C3-Cl) | 95.3 | 103.0 | |
| 2,4-Dichloro (C2-Cl) | 94.5 | 102.2 | |
| 2,4-Dichloro (C4-Cl) | 94.1 | 101.9 |
Data sourced from a computational study on halo-heterocycles.[1][2]
Key Observations:
-
Methodological Comparison: The G3B3 method consistently yields higher BDE values than the B3LYP method, typically by a margin of 5-8 kcal/mol.[1][2] A good linear correlation exists between the two methods, suggesting that B3LYP can be reliably used to predict relative BDE trends.[1][2]
-
Effect of the Heteroatom: Thiophene derivatives generally exhibit the lowest C-Cl bond dissociation energies compared to their furan and pyrrole counterparts.[1][2] This suggests a greater reactivity of chloro-thiophenes in reactions involving C-Cl bond cleavage.
-
Influence of Substitution Pattern: For monosubstituted heterocycles, the BDEs for 2-chloro and 3-chloro isomers are very similar.[1] In disubstituted systems, a 2,3-dichloro substitution pattern tends to slightly increase the C-Cl BDE compared to a 2,4-dichloro pattern.[1]
Logical Workflow for Theoretical BDE Calculation
The following diagram illustrates the logical workflow for the computational determination of bond dissociation energies of halo-heterocycles.
Caption: Logical workflow for the theoretical calculation of BDEs.
Conclusion
The theoretical calculation of bond dissociation energies provides invaluable insights into the reactivity of halo-heterocycles. The choice of computational method influences the absolute BDE values, with G3B3 offering higher accuracy at a greater computational cost compared to B3LYP. The presented data highlights that the nature of the heteroatom and the substitution pattern on the heterocyclic ring are significant determinants of the C-Cl bond strength. This information is critical for medicinal chemists and researchers in predicting the outcomes of synthetic reactions and in the rational design of novel molecules with desired reactivity profiles.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 3-iodothiophene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyl 3-iodothiophene-2-carboxylate are paramount to ensuring laboratory safety and environmental compliance. Due to its classification as a halogenated organic compound, specific protocols must be followed for its disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its experimental lifecycle. The following protocol outlines the necessary steps for its safe and compliant disposal as a halogenated organic waste.
-
Segregation: It is crucial to collect waste containing this compound separately from non-halogenated chemical waste.[1][2][3] This segregation is vital because halogenated compounds require specific incineration processes for disposal.[2]
-
Waste Container Selection: Use a designated, leak-proof, and clearly labeled waste container for halogenated organic compounds. The container must be compatible with the chemical and have a secure screw-top cap to prevent spills and evaporation.[1][3]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemicals mixed in the waste stream.[1][3][4] The approximate concentrations of each component should also be noted.
-
Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal Request: Once the container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][6] Do not pour this chemical down the drain or dispose of it with regular laboratory trash.[7]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite.[8] The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste, and disposed of following the same protocol.
Quantitative Data and Chemical Properties
| Property | Value/Consideration | Source |
| Chemical Classification | Halogenated Organic Compound | [1][2] |
| Disposal Method | Incineration at a regulated hazardous waste facility | [2] |
| Waste Segregation | Collect separately from non-halogenated organic waste | [1][2][3] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents | [4][5] |
| pH Range for Disposal | Should be neutralized to a pH of 6-9 if necessary | [7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. fr.cpachem.com [fr.cpachem.com]
Essential Safety and Operational Guide for Methyl 3-iodothiophene-2-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-iodothiophene-2-carboxylate in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | Protects eyes and face from splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat is required, and an apron may be necessary for larger quantities.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside a fume hood or if ventilation is inadequate.[3] | Protects against inhalation of harmful vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes are mandatory in the laboratory.[4] | Protects feet from spills. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or dust.[6]
-
Ground all equipment when transferring flammable materials to prevent static discharge.[7]
-
Wash hands thoroughly after handling.[6]
-
-
Storage:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9] |
Spill Management and Disposal
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[3]
-
For a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including a respirator. Dike the spill to prevent it from entering drains.
-
Collect the spilled material into a suitable, labeled container for disposal.[3][6]
-
-
Disposal:
Experimental Protocol: Synthesis of a Substituted Thiophene
The following is a representative protocol for a reaction involving a thiophene derivative, which can be adapted for use with this compound. This protocol outlines the synthesis of Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (10 mmol) in trifluoroacetic acid (20 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Reagent: Add N-iodosuccinimide (15 mmol) to the cooled solution in portions over 20 minutes while stirring.
-
Reaction: Stir the mixture for an additional hour at 0°C.
-
Warming: Allow the reaction to warm to room temperature and continue stirring for 20 hours.
-
Workup: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. rsc.org [rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
